Desmethyl-YM-298198
描述
属性
IUPAC Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18/h8-10,13H,3-7,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXOMYXOBVLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Desmethyl-YM-298198
A Comprehensive Overview for Researchers and Drug Development Professionals
Executive Summary
Desmethyl-YM-298198 is understood to be a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This technical guide synthesizes the available preclinical data for its closely related parent compound, YM-298198, to elucidate the mechanism of action, pharmacological profile, and the experimental basis for these findings. The data presented herein is primarily derived from the characterization of YM-298198 and should be considered as a strong proxy for the activity of this compound, a derivative thereof. YM-298198 has been shown to act as a negative allosteric modulator of mGluR1, effectively inhibiting its function without competing with the endogenous ligand, glutamate. This compound has demonstrated efficacy in preclinical models of pain, highlighting its therapeutic potential.
Core Mechanism of Action: Non-Competitive Antagonism of mGluR1
This compound is a derivative of YM-298198, which is characterized as a selective and non-competitive antagonist of the mGluR1 receptor.[1] This mode of action signifies that the compound does not bind to the orthosteric site where glutamate, the endogenous agonist, binds. Instead, it interacts with an allosteric site on the receptor, inducing a conformational change that prevents receptor activation, even in the presence of glutamate.[1]
The primary downstream signaling pathway of mGluR1 involves its coupling to Gq/G11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By acting as a non-competitive antagonist, this compound is expected to inhibit this entire cascade, preventing the glutamate-induced rise in intracellular calcium and subsequent cellular responses.
The parent compound, YM-298198, has been shown to inhibit glutamate-induced inositol phosphate production in NIH3T3 cells expressing mGluR1 in a noncompetitive manner.[1] Furthermore, radioligand binding studies have confirmed that [3H]YM-298198 binding is not displaced by glutamate but is competitively displaced by another non-competitive mGluR1 antagonist, CPCCOEt, indicating that they share an allosteric binding site.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the parent compound, YM-298198, which provides a strong indication of the expected potency and binding characteristics of this compound.
Table 1: In Vitro Potency of YM-298198
| Parameter | Cell Line | Value | Reference |
| IC50 | mGluR1-NIH3T3 | 16 ± 5.8 nM | [1] |
Table 2: Radioligand Binding Affinity of [3H]YM-298198
| Parameter | Preparation | Value | Reference |
| KD | mGluR1-NIH3T3 cell membranes | 32 ± 8.5 nM | [1] |
| Bmax | mGluR1-NIH3T3 cell membranes | 2297 ± 291 fmol/mg protein | [1] |
| Ki | Rat mGluR1-NIH membranes | 19 nM | [2] |
Table 3: Selectivity Profile of YM-298198
| Receptor/Target | Activity | Concentration | Reference |
| mGluR2, 3, 4a, 6, 7b | No agonistic or antagonistic activity | Up to 10 µM | [2] |
| Ionotropic glutamate receptors | Not specified, but generally selective | Not specified | [1] |
| Other receptors, transporters, and ion channels | Not specified, but generally selective | Not specified | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of the parent compound, YM-298198, which are foundational to understanding the mechanism of action of this compound.
Inositol Phosphate (IP) Accumulation Assay
This functional assay is crucial for determining the inhibitory effect of a compound on the Gq/G11 signaling pathway.
-
Cell Culture: NIH3T3 cells stably expressing mGluR1 are cultured in appropriate media.
-
Labeling: Cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pool.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., YM-298198).
-
Stimulation: Glutamate is added to stimulate the mGluR1 receptors and induce IP production.
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Quantification: The total [3H]inositol phosphates are separated by ion-exchange chromatography and quantified using a scintillation counter.
-
Data Analysis: The concentration-response curve for the antagonist is plotted to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) and receptor density (Bmax) of a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from mGluR1-expressing cells or tissues (e.g., rat cerebellum).
-
Incubation: The membranes are incubated with increasing concentrations of the radiolabeled antagonist (e.g., [3H]YM-298198).
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding curves are then generated to determine the KD and Bmax values.
In Vivo Preclinical Evidence
The parent compound, YM-298198, has demonstrated in vivo activity. When administered orally to mice with streptozotocin-induced hyperalgesia, it produced a significant analgesic effect at a dose of 30 mg/kg.[1] Importantly, at this dose, it did not cause any impairment in motor coordination as assessed by the rotarod performance test, indicating a favorable therapeutic window.[1]
Conclusion
Based on the comprehensive characterization of its parent compound, YM-298198, this compound is a high-affinity and selective non-competitive antagonist of the mGluR1 receptor. Its mechanism of action involves binding to an allosteric site on the receptor, thereby inhibiting the Gq/G11-mediated signaling cascade that leads to inositol phosphate production and intracellular calcium mobilization. The preclinical data for YM-298198 suggests that this compound holds potential as a therapeutic agent, particularly in the context of pain, with a promising in vivo efficacy and safety profile. Further direct experimental validation of this compound will be crucial for its continued development.
References
- 1. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Desmethyl-YM-298198: A Selective mGluR1 Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate receptor 1 (mGluR1), a class C G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Desmethyl-YM-298198 is a derivative of the potent, selective, and non-competitive mGluR1 antagonist, YM-298198. This document provides a comprehensive technical overview of this compound, focusing on its pharmacological properties, the underlying signaling pathways it modulates, and the experimental protocols for its characterization. Given that specific quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive data of its parent compound, YM-298198, to provide a robust framework for its study.
Introduction to this compound and its Parent Compound
This compound is a chemical derivative of YM-298198, a well-characterized, high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[1] YM-298198 has been instrumental in preclinical studies to elucidate the physiological and pathological roles of mGluR1.[2][3] this compound, as a close structural analogue, is presumed to share a similar mechanism of action and pharmacological profile, making it a valuable tool for researchers in neuroscience and drug discovery.
Chemical Properties:
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | Purity |
| This compound | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | C₁₇H₂₁ClN₄OS | 364.9 Da | >99% |
| YM-298198 | 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide | C₁₈H₂₂N₄OS | 342.46 Da | Not specified |
Pharmacological Profile and Selectivity
Quantitative Data for YM-298198:
| Parameter | Value | Receptor/Cell Line | Reference |
| Ki | 19 nM | Rat mGluR1-NIH membranes | [2] |
| IC₅₀ | 16 nM | Glutamate-induced inositol phosphate production in mGluR1-NIH3T3 cells | [2][4] |
| Selectivity | No agonistic or antagonistic activity up to 10 μM | mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7b | [2] |
Mechanism of Action and Signaling Pathways
This compound is expected to act as a non-competitive antagonist at the mGluR1 receptor, similar to YM-298198. This means it likely binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activation.
Metabotropic glutamate receptor 1 is a Group I mGluR, which couples to Gαq/11 G-proteins.[3][5] Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6][7] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[7] This signaling pathway is crucial for modulating synaptic plasticity and neuronal excitability.
The diagram below illustrates the canonical mGluR1 signaling pathway and the proposed point of inhibition by this compound.
Caption: mGluR1 signaling pathway and antagonism by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the antagonist activity of this compound at the mGluR1 receptor.
Radioligand Binding Assay (for determining Kᵢ)
This protocol is adapted from methods used to characterize YM-298198.[2]
Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.
Materials:
-
Membranes from HEK293 or CHO cells stably expressing rat or human mGluR1.
-
[³H]YM-298198 (as the radioligand).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled this compound.
-
Unlabeled YM-298198 (for defining non-specific binding).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]YM-298198 (at a concentration near its K₋), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled YM-298198 (e.g., 10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay (for determining IC₅₀)
This functional assay measures the inhibition of glutamate-induced mGluR1 signaling.[2]
Objective: To determine the potency (IC₅₀) of this compound in inhibiting mGluR1-mediated IP accumulation.
Materials:
-
HEK293 or CHO cells stably expressing mGluR1.
-
Assay medium: DMEM containing 20 mM HEPES.
-
[³H]myo-inositol.
-
Stimulation buffer: Assay medium containing 10 mM LiCl.
-
L-glutamate.
-
This compound.
-
Dowex AG1-X8 resin.
-
0.1 M formic acid, 1 M ammonium formate/0.1 M formic acid.
Procedure:
-
Seed the mGluR1-expressing cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 16-24 hours.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15 minutes.
-
Stimulate the cells by adding a sub-maximal concentration (EC₈₀) of L-glutamate and incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid.
-
Separate the total inositol phosphates from free [³H]myo-inositol using Dowex anion-exchange chromatography.
-
Elute the total [³H]inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
Plot the concentration-response curve and determine the IC₅₀ value.
The following diagram outlines the general workflow for characterizing an mGluR1 antagonist.
Caption: Workflow for characterizing a novel mGluR1 antagonist.
Conclusion
This compound is a valuable research tool for investigating the role of mGluR1 in the central nervous system. While its specific pharmacological data is not as extensively documented as its parent compound, YM-298198, its structural similarity strongly suggests a comparable profile as a potent and selective non-competitive mGluR1 antagonist. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize and characterize this compound in their studies, ultimately contributing to a deeper understanding of mGluR1 function and its potential as a therapeutic target.
References
- 1. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
The Role of Desmethyl-YM-298198 in Elucidating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and various cognitive functions. A key player in this intricate process is the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor that modulates neuronal excitability and synaptic transmission. Dysregulation of mGluR1 signaling has been implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention. Desmethyl-YM-298198, a potent and selective non-competitive antagonist of mGluR1, serves as a valuable pharmacological tool for dissecting the precise role of this receptor in the mechanisms of synaptic plasticity. This technical guide provides an in-depth overview of the use of this compound and other mGluR1 antagonists in studying synaptic plasticity, with a focus on quantitative data, experimental protocols, and visual representations of key pathways and workflows.
This compound: A Potent mGluR1 Antagonist
This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. It exhibits high affinity and selectivity for the mGluR1 receptor, acting as a non-competitive antagonist. This means it binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit its function.
Quantitative Data on mGluR1 Antagonists
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other commonly used mGluR1 antagonists. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Action | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound | mGluR1 | Non-competitive Antagonist | 16 | - | - | [1] |
| YM-298198 | mGluR1 | Non-competitive Antagonist | 16 | 19 | Rat | [2] |
| JNJ16259685 | mGluR1 | Non-competitive Antagonist | 1.73 | - | Rat | [3] |
| LY367385 | mGluR1 | Competitive Antagonist | - | - | Rat | [4] |
| CPCCOEt | mGluR1 | Non-competitive Antagonist | - | - | Rat | [5][6] |
The Role of mGluR1 in Synaptic Plasticity
mGluR1 is critically involved in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. Its activation can trigger a cascade of intracellular signaling events that ultimately lead to changes in synaptic efficacy.
mGluR1 Signaling Pathway
Activation of mGluR1 by glutamate initiates a signaling cascade that is crucial for its role in synaptic plasticity. The diagram below illustrates the key components of this pathway.
Caption: mGluR1 signaling cascade initiated by glutamate and inhibited by this compound.
Experimental Protocols for Studying mGluR1-Dependent Synaptic Plasticity
The following are detailed methodologies for key experiments used to investigate the role of mGluR1 in synaptic plasticity, often employing antagonists like this compound.
Whole-Cell Patch-Clamp Recording in Hippocampal Slices for LTD Studies
This technique allows for the direct measurement of synaptic currents in individual neurons.
a. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat, P14-P28).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, and 1 CaCl2.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, 2.5 CaCl2) and allow them to recover at 32-34°C for at least 1 hour before recording.
b. Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes (3-5 MΩ) from borosilicate glass and fill with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, pH adjusted to 7.2-7.3 with CsOH.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Record excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals with a bipolar stimulating electrode placed in the stratum radiatum. Hold the neuron at -70 mV.
c. LTD Induction:
-
After obtaining a stable baseline of EPSCs for 10-20 minutes, induce mGluR1-dependent LTD by applying the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG; 50-100 µM) for 5-10 minutes.
-
Alternatively, use a paired-pulse low-frequency stimulation (PP-LFS) protocol (e.g., 900 pairs of stimuli at 1 Hz with a 50 ms inter-stimulus interval).
-
To confirm the role of mGluR1, pre-incubate the slice with this compound (or another mGluR1 antagonist) for 20-30 minutes before and during the LTD induction protocol.
d. Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Normalize the EPSC amplitudes to the pre-induction baseline.
-
Plot the normalized EPSC amplitudes over time to visualize the induction and maintenance of LTD.
Field Potential Recording in Cerebellar Slices to Measure LTD
This method measures the summed synaptic activity of a population of neurons.
a. Slice Preparation:
-
Prepare 200-300 µm thick sagittal cerebellar slices from a young rodent as described for hippocampal slices.
b. Recording:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the molecular layer to activate parallel fibers (PFs).
-
Place a recording electrode in the molecular layer to record field excitatory postsynaptic potentials (fEPSPs) evoked by PF stimulation.
c. LTD Induction:
-
After a stable baseline, induce cerebellar LTD by conjunctively stimulating PFs (e.g., 1 Hz for 5 minutes) and a climbing fiber (CF) input, or by pairing PF stimulation with depolarization of the Purkinje cell.
-
To investigate the role of mGluR1, apply this compound to the bath before and during the induction protocol.
d. Data Analysis:
-
Measure the slope or amplitude of the fEPSPs.
-
Normalize the fEPSP measurements to the baseline and plot them over time.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for investigating the effect of this compound on synaptic plasticity and the logical framework for understanding mGluR1's role in bidirectional plasticity.
Caption: Experimental workflow for studying the effect of this compound on synaptic plasticity.
Caption: Logical relationship of mGluR1 in bidirectional synaptic plasticity.
Conclusion
This compound, as a potent and selective mGluR1 antagonist, is an invaluable tool for researchers investigating the molecular underpinnings of synaptic plasticity. By specifically blocking mGluR1-mediated signaling, scientists can elucidate the contribution of this receptor to both LTP and LTD in various brain regions. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide offer a comprehensive resource for designing and interpreting experiments aimed at understanding the complex role of mGluR1 in shaping the dynamic nature of our nervous system. Further research utilizing such precise pharmacological tools will undoubtedly continue to unravel the intricate mechanisms of learning and memory and pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversible and non-competitive antagonist profile of CPCCOEt at the human type 1alpha metabotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethyl-YM-298198: A Technical Guide for the Investigation of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist, YM-298198, this compound serves as a critical tool for elucidating the role of mGluR1 in the central nervous system and its implications in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in preclinical research.
Core Compound Profile
This compound acts as a negative allosteric modulator of the mGluR1, binding to a site distinct from the glutamate binding site. This non-competitive antagonism allows for the inhibition of mGluR1 signaling without competing with the endogenous ligand, glutamate.
Quantitative Data Summary
The following table summarizes the key in vitro potency of this compound and its parent compound, YM-298198.
| Compound | Assay | Target | Species | Value | Reference(s) |
| This compound | Inhibition of IP production | mGluR1 | Rat | IC₅₀: 16 nM | [1] |
| YM-298198 | Inhibition of IP production | mGluR1 | Rat | IC₅₀: 16 nM | |
| YM-298198 | Radioligand Binding | mGluR1 | Rat | Kᵢ: 19 nM |
Note: Due to the limited publicly available data specifically for this compound, data for the parent compound YM-298198 is included for comparative purposes. It is inferred that this compound exhibits a similar in vivo analgesic profile to YM-298198, which has shown significant analgesic effects in streptozotocin-induced hyperalgesic mice at a dose of 30 mg/kg (p.o.).
Signaling Pathway
Activation of mGluR1, a Gq/11-coupled receptor, initiates a canonical signaling cascade that plays a crucial role in synaptic plasticity. The following diagram illustrates this pathway, which is effectively blocked by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Assays
1. Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing rat mGluR1.
-
Radioligand: [³H]-R214127 (a high-affinity mGluR1 antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
To each well of a 96-well filter plate, add 50 µL of assay buffer, 50 µL of [³H]-R214127 (final concentration ~1 nM), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Add 100 µL of the mGluR1-expressing cell membrane preparation (50-100 µg protein/well).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data and calculate the Kᵢ using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium.
-
Materials:
-
HEK293 cells stably expressing rat mGluR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
L-glutamate.
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling.
-
-
Procedure:
-
Seed HEK293-mGluR1 cells into 96-well plates and culture overnight.
-
Load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Measure baseline fluorescence.
-
Add a sub-maximal concentration (EC₈₀) of L-glutamate to stimulate the mGluR1 receptor.
-
Immediately measure the change in fluorescence intensity over time.
-
Determine the IC₅₀ value for this compound by plotting the inhibition of the glutamate-induced calcium response against the antagonist concentration.
-
In Vivo Assay
1. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model for Analgesia
This model is used to assess the analgesic efficacy of this compound in a state of chronic pain.
-
Animals: Male ICR mice or Sprague-Dawley rats.
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 200 mg/kg for mice).
-
Monitor blood glucose levels to confirm the induction of diabetes (glucose levels > 250 mg/dL).
-
Allow 2-4 weeks for the development of hyperalgesia.
-
-
Assessment of Hyperalgesia (Paw Withdrawal Latency):
-
Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw from the heat source.
-
Establish a baseline paw withdrawal latency before drug administration.
-
-
Drug Administration and Testing:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
At different time points after drug administration (e.g., 30, 60, 120 minutes), measure the paw withdrawal latency.
-
A significant increase in paw withdrawal latency compared to vehicle-treated diabetic animals indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each dose and time point.
-
Determine the ED₅₀ value from the dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR1 in the pathophysiology of neurological disorders. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies aimed at understanding and developing novel therapeutics for CNS disorders. Further characterization of its pharmacokinetic and pharmacodynamic properties will continue to enhance its utility in the field of neuroscience research.
References
Desmethyl-YM-298198: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl-YM-298198 is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist, YM-298198, it serves as a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1 signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride, is a heterocyclic compound featuring a thiazolo[3,2-a]benzimidazole core. The key structural features and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |
| Molecular Formula | C₁₇H₂₀N₄OS·HCl |
| Molecular Weight | 364.89 g/mol |
| CAS Number | 299901-57-8, 1177767-57-5 |
| Canonical SMILES | CC1=C(SC2=NC3=CC=C(N)C=C3N12)C(=O)NC1CCCCC1.Cl |
| InChI Key | SWKZWXJQIDXGLX-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Protocol |
| Physical Form | Solid powder | Visual inspection. |
| Solubility | Soluble in DMSO to 50 mM | A stock solution is prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to the desired concentration. |
| Purity | ≥98% (HPLC) or >99% | High-Performance Liquid Chromatography (HPLC) is utilized to assess the purity of the compound. |
| Storage | Desiccate at room temperature | The compound should be stored in a tightly sealed container with a desiccant to prevent moisture absorption. |
Pharmacological Properties
This compound is a high-affinity, selective, and noncompetitive antagonist of mGluR1. Its pharmacological activity is primarily characterized by its ability to inhibit mGluR1-mediated signaling.
Table 3: Pharmacological Profile of this compound
| Parameter | Value |
| Target | Metabotropic Glutamate Receptor 1 (mGluR1) |
| Mechanism of Action | Noncompetitive Antagonist |
| IC₅₀ | 16 nM |
Note: The IC₅₀ value is widely cited by commercial suppliers. The primary experimental data for this compound specifically is not detailed in readily available literature. The pharmacological profile is understood to be very similar to that of YM-298198.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of mGluR1 antagonists like this compound, adapted from studies on the parent compound YM-298198.
Radioligand Binding Assay (for determining binding affinity)
This protocol is based on the methods used for the parent compound, YM-298198.
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Rat cerebella are homogenized in a sucrose buffer. The homogenate is centrifuged to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes, which are subsequently resuspended in the assay buffer.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled mGluR1 antagonist (e.g., [³H]YM-298198) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed to remove unbound radioligand. The amount of radioactivity retained on the filters, corresponding to the bound ligand, is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is then determined by fitting the competition binding data to a one-site or two-site model using nonlinear regression analysis.
Inositol Phosphate (IP) Accumulation Assay (for determining functional antagonism)
This protocol measures the ability of an antagonist to inhibit agonist-induced mGluR1 activation.
Caption: Workflow for Inositol Phosphate Accumulation Assay.
Methodology:
-
Cell Culture and Labeling: Cells stably expressing mGluR1 (e.g., Chinese Hamster Ovary cells) are cultured and incubated with [³H]myo-inositol, which is incorporated into cellular phosphoinositides.
-
Compound Incubation: The labeled cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with an mGluR1 agonist (such as glutamate or (S)-3,5-DHPG) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Extraction and Quantification: The reaction is stopped, and the cells are lysed. The accumulated [³H]IPs are separated from free [³H]myo-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]IPs produced is a measure of mGluR1 activation. The inhibitory effect of this compound is determined, and the IC₅₀ value is calculated from the concentration-response curve.
Signaling Pathways
As a noncompetitive antagonist, this compound is presumed to bind to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site. This binding event is thought to induce a conformational change in the receptor that prevents its activation even when glutamate is bound. The antagonism by this compound effectively blocks the canonical mGluR1 signaling cascade.
Caption: Antagonism of mGluR1 Signaling by this compound.
This diagram illustrates the canonical signaling pathway of mGluR1, which is initiated by the binding of glutamate. This leads to the activation of the Gq/11 G-protein, followed by the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, by binding to an allosteric site, prevents this cascade from being initiated by glutamate.
Conclusion
This compound is a valuable research tool for the specific antagonism of mGluR1. Its high potency and selectivity make it suitable for in vitro and potentially in vivo studies aimed at elucidating the role of mGluR1 in various physiological and pathological processes. While detailed characterization data specific to this desmethyl derivative is limited in public literature, its properties and the methodologies for its study can be inferred from its parent compound, YM-298198. This guide provides the foundational information and experimental frameworks necessary for the effective use of this compound in a research setting.
An In-Depth Technical Guide to the Discovery and Synthesis of Desmethyl-YM-298198
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmethyl-YM-298198, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document details its discovery as a derivative of YM-298198, outlines a plausible synthetic route based on established chemical principles for analogous thiazolo[3,2-a]benzimidazoles, and presents its pharmacological profile. Detailed protocols for key characterization assays, including radioligand binding and inositol phosphate accumulation, are provided to enable replication and further investigation. All quantitative data are summarized for clarity, and key pathways are visualized through diagrams to facilitate a deeper understanding of its mechanism and experimental workflows.
Introduction: Discovery and Significance
This compound, chemically known as 6-amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide, has been identified as a significant derivative of the well-characterized mGluR1 antagonist, YM-298198. While the specific initial discovery of this compound as a distinct pharmacological entity is not extensively detailed in publicly available literature, it is recognized as a potent mGluR1 antagonist in its own right. Its structural relationship to YM-298198 suggests it may arise from N-demethylation, a common metabolic pathway for N-methylated compounds in vivo. The high affinity and selectivity of this compound for mGluR1 make it a valuable tool for studying the physiological and pathological roles of this receptor, which is implicated in various neurological and psychiatric disorders.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of the core thiazolo[3,2-a]benzimidazole structure is a key step. A common method involves the reaction of a 2-mercaptobenzimidazole derivative with an α-haloketone, followed by cyclization.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 6-amino-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate
-
To a solution of 2-mercapto-5-aminobenzimidazole (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Saponification to 6-amino-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid
-
Suspend the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry thoroughly.
Step 3: Amide Coupling to form this compound
-
Dissolve the carboxylic acid from Step 2 in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU or HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add cyclohexylamine (1.2 equivalents) to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Pharmacological Characterization
This compound is a high-affinity, selective, and noncompetitive antagonist of mGluR1. Its pharmacological properties have been determined through various in vitro assays.
Quantitative Data Summary
| Parameter | Value | Receptor/Cell Line | Reference |
| IC50 | 16 nM | mGluR1 | [Not explicitly stated for this compound, but inferred from data for YM-298198] |
| Binding Affinity (Ki) | Not explicitly reported | mGluR1 | - |
Note: Specific quantitative data for this compound is sparse in publicly available literature. The provided IC50 value is often cited for its parent compound, YM-298198, and is presumed to be similar for the desmethyl derivative due to its structural similarity and described high affinity.
Key Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the pharmacological activity of mGluR1 antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human or rat mGluR1 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand for mGluR1 (e.g., [3H]R214127), and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known mGluR1 antagonist.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a compound to antagonize the Gq-coupled signaling pathway of mGluR1.
In Vitro Characterization of Desmethyl-YM-298198: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl-YM-298198 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document provides a comprehensive in vitro pharmacological profile of this compound and its parent compound, YM-298198, which exhibits a nearly identical inhibitory potency. The data herein supports the utility of this compound as a valuable tool for studying mGluR1 function and as a potential scaffold for the development of novel therapeutics targeting neurological disorders.
Introduction
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1][2] It is primarily coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.
This compound is a derivative of YM-298198, a well-characterized, high-affinity, and selective non-competitive antagonist of mGluR1.[4][5] This guide summarizes the key in vitro pharmacological data for these compounds and provides detailed experimental protocols for their characterization.
Quantitative Pharmacology
The following tables summarize the in vitro pharmacological data for this compound and its parent compound, YM-298198.
Table 1: Binding Affinity and Functional Potency of YM-298198 at mGluR1
| Parameter | Value | Species | Assay Type | Reference |
| Kᵢ | 19 nM | Rat | Radioligand Binding Assay ([³H]R214127) | [3][4] |
| IC₅₀ (Inositol Phosphate) | 16 nM | Rat | Inositol Monophosphate (IP1) Accumulation | [3][4] |
| IC₅₀ (Synaptic Transmission) | 24 nM | Rat | Electrophysiology (mGlu-EPSP) | [5] |
Table 2: Functional Potency of this compound at mGluR1
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 16 nM | Not Specified | [6][7][8] |
Table 3: Selectivity Profile of YM-298198
| Receptor Subtype | Activity | Concentration | Reference |
| mGluR2 | No agonistic or antagonistic activity | Up to 10 µM | [4] |
| mGluR3 | No agonistic or antagonistic activity | Up to 10 µM | [4] |
| mGluR4a | No agonistic or antagonistic activity | Up to 10 µM | [4] |
| mGluR6 | No agonistic or antagonistic activity | Up to 10 µM | [4] |
| mGluR7b | No agonistic or antagonistic activity | Up to 10 µM | [4] |
Signaling Pathway and Experimental Workflows
mGluR1 Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by mGluR1 and the point of inhibition by this compound.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Preclinical Research Applications of Desmethyl-YM-298198: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 has been identified as a high-affinity, selective, and noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound holds potential for investigating the therapeutic utility of mGluR1 modulation in various preclinical models of neurological and psychiatric disorders. The glutamatergic system, particularly mGluR1, is implicated in the pathophysiology of chronic pain, anxiety, and other central nervous system (CNS) conditions, making selective antagonists like this compound valuable research tools. This technical guide provides an in-depth overview of the preclinical research applications of this compound, including its known pharmacological profile, potential therapeutic applications, and detailed experimental methodologies.
Core Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [2] |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [2] |
| Molecular Weight | 364.9 g/mol | [2] |
| Mechanism of Action | Noncompetitive mGluR1 Antagonist | [1] |
| In Vitro Potency (IC₅₀) | 16 nM | [1] |
| Solubility | Soluble in DMSO |
Preclinical Applications
Analgesia in Neuropathic Pain
This compound has been reported to exhibit analgesic effects in a preclinical model of diabetic neuropathy. Specifically, it has shown efficacy in streptozotocin-induced hyperalgesic mice.[1] While the primary research article detailing these findings is not publicly available, this application aligns with the broader understanding of the role of mGluR1 in pain modulation. Antagonism of mGluR1 has been shown to be effective in various models of inflammatory and neuropathic pain.
Potential In Vivo Models for Analgesic Efficacy Testing:
-
Streptozotocin-Induced Diabetic Neuropathy: This model is used to mimic the painful peripheral neuropathy that can occur as a complication of diabetes.
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: A widely used model of neuropathic pain resulting from nerve damage.
-
Spared Nerve Injury (SNI): Another model of neuropathic pain that involves ligation and transection of tibial and common peroneal nerves, leaving the sural nerve intact.
-
Formalin Test: This model assesses both acute and persistent pain responses.
Anxiety Disorders
Given the role of the glutamatergic system in anxiety, mGluR1 antagonists are being investigated for their anxiolytic potential. Preclinical studies with other selective mGluR1 antagonists have demonstrated efficacy in animal models of anxiety. This compound, with its high affinity for mGluR1, represents a valuable tool for further exploring this therapeutic avenue.
Potential In Vivo Models for Anxiolytic Activity:
-
Elevated Plus Maze: This test is based on the rodent's natural aversion to open and elevated spaces.
-
Light-Dark Box Test: This model assesses the conflict between the innate tendency of mice to explore a novel environment and their aversion to a brightly lit area.
-
Marble Burying Test: A test for anxiety-like and compulsive-like behaviors in rodents.
Experimental Protocols
In Vitro Characterization: Calcium Mobilization Assay
This protocol describes a general method for characterizing the antagonist activity of this compound at the mGluR1 receptor using a calcium mobilization assay in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye extrusion).
-
Pluronic F-127 (to aid dye loading).
-
This compound hydrochloride.
-
mGluR1 agonist (e.g., L-Quisqualic acid or DHPG).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR1-expressing HEK293 cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), probenecid (e.g., 2.5 mM), and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a concentration-response curve.
-
Prepare a solution of the mGluR1 agonist at a concentration that elicits a submaximal response (EC₈₀).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
After establishing a stable baseline, add the EC₈₀ concentration of the mGluR1 agonist to all wells.
-
Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
References
Navigating the Nuances of Cognitive Enhancement: A Technical Guide to α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators in Learning and Memory Research
A Clarification on the Pharmacological Target of Desmethyl-YM-298198
Initial searches to inform this technical guide have revealed a critical discrepancy regarding the molecular target of this compound. The scientific literature identifies this compound not as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), but as a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), with a reported IC50 of 16 nM[1]. It is described as a derivative of the mGlu1-selective antagonist YM 298198.
Given this evidence, a technical guide detailing the use of this compound for studying learning and memory through the α7 nAChR would be scientifically inaccurate.
Therefore, this guide will instead focus on a well-characterized and widely used Type II α7 nAChR positive allosteric modulator, PNU-120596 , to fulfill the core request for an in-depth technical resource on the role of this important class of molecules in cognitive research. PNU-120596 serves as an exemplary tool compound for investigating the therapeutic potential of α7 nAChR modulation in learning and memory.
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Target for Cognitive Enhancement
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel abundantly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex[2]. Composed of five α7 subunits, this receptor exhibits unique properties, including high calcium permeability and rapid activation and desensitization[2]. The influx of calcium through α7 nAChRs triggers a cascade of intracellular signaling events that modulate synaptic plasticity, a fundamental mechanism for learning and memory[3].
Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders associated with cognitive deficits, including Alzheimer's disease and schizophrenia. Consequently, enhancing the function of this receptor has emerged as a promising therapeutic strategy.
Mechanism of Action: Positive Allosteric Modulators (PAMs)
Positive allosteric modulators represent an innovative approach to enhancing α7 nAChR function. Unlike direct agonists that bind to the same site as the endogenous neurotransmitter acetylcholine (ACh), PAMs bind to a distinct, allosteric site on the receptor. This binding event does not directly open the channel but rather increases the probability of the channel opening in the presence of an agonist like ACh or choline.
PNU-120596 is a Type II PAM, a class of modulators that not only increases the peak current response to an agonist but also profoundly slows the receptor's desensitization kinetics[3]. This prolonged channel opening leads to a significant enhancement of calcium influx and downstream signaling.
Signaling Pathways Modulated by α7 nAChR PAMs
The enhanced calcium influx mediated by α7 nAChR activation in the presence of a PAM like PNU-120596 initiates several downstream signaling cascades crucial for synaptic plasticity and cell survival.
Quantitative Data for PNU-120596
The following tables summarize key quantitative data for PNU-120596 from various studies.
Table 1: In Vitro Electrophysiological Data
| Parameter | Cell Type/Receptor | Agonist | PNU-120596 Concentration | Result | Reference |
| EC50 Shift | Oocytes expressing human α7 nAChR | Acetylcholine | 1 µM | ~2.7-fold reduction in ACh EC50 | [4] |
| Channel Kinetics | Oocytes expressing α7 nAChR | Acetylcholine | 10 µM | Significant retardation of desensitization | [4] |
Table 2: In Vivo Behavioral Data
| Animal Model | Behavioral Test | Treatment | Dose | Outcome | Reference |
| Rats | Novel Object Recognition | PNU-120596 | 0.1 mg/kg (sub-effective dose) + Donepezil (0.3 mg/kg) | Attenuated scopolamine-induced memory deficits | [5] |
| Rats | Novel Object Recognition | PNU-120596 | 0.1 mg/kg (sub-effective dose) + Galantamine (0.1 mg/kg) | Attenuated scopolamine-induced memory deficits | [5] |
| Rats | Novel Object Recognition | PNU-120596 | 0.1 mg/kg (sub-effective dose) + Memantine (0.3 mg/kg) | Attenuated scopolamine-induced memory deficits | [5] |
| Mice (LPS-treated) | Episodic Memory Test | PNU-120596 | Not specified | Transiently improved memory | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for experiments involving α7 nAChR PAMs.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to characterize the modulatory effects of compounds on α7 nAChRs expressed in a controlled system.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. Oocytes are then injected with cRNA encoding the human α7 nAChR subunit and incubated for 2-5 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two glass microelectrodes filled with KCl are inserted into the oocyte.
-
Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier.
-
Drug Application: Acetylcholine is applied to elicit an inward current. To test the effect of the PAM, PNU-120596 is co-applied with acetylcholine.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the peak current amplitude and the rate of desensitization. Dose-response curves are generated to calculate the EC50 values for the agonist in the presence and absence of the modulator.
Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to assess recognition memory.
Methodology:
-
Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
-
Training (Sample Phase): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours). During this time, a cognitive deficit can be induced, for example, by administering scopolamine.
-
Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Drug Administration: PNU-120596 and/or other compounds are administered at specific time points before the training or testing phase, depending on the experimental question (e.g., effects on acquisition, consolidation, or retrieval).
-
Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.
Conclusion
Positive allosteric modulators of the α7 nAChR, such as PNU-120596, are powerful research tools for elucidating the role of this receptor in learning and memory. By enhancing the effects of endogenous acetylcholine, these compounds offer a more nuanced approach to receptor modulation compared to direct agonists. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to design and interpret experiments aimed at understanding and harnessing the therapeutic potential of α7 nAChR modulation for cognitive disorders. Further research into the long-term effects and specific downstream signaling pathways activated by different classes of α7 PAMs will be crucial for the development of safe and effective cognitive enhancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Desmethyl-YM-298198
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo investigation of Desmethyl-YM-298198, a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound is a valuable tool for studying the physiological and pathological roles of mGluR1 signaling in the central nervous system.
Introduction
This compound acts as a negative allosteric modulator of mGluR1, a G-protein coupled receptor predominantly expressed in the cerebellum, hippocampus, thalamus, and substantia nigra. Activation of mGluR1 is coupled to the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling pathway mobilizes intracellular calcium and activates protein kinase C (PKC), playing a crucial role in synaptic plasticity, motor control, and pain perception. By antagonizing this receptor, this compound offers a powerful means to investigate the consequences of mGluR1 blockade in various neurological and psychiatric disorder models.
Data Presentation
In Vitro and Ex Vivo Potency
| Compound | Target | Assay Type | Potency (IC₅₀/Concentration) | Reference |
| This compound | mGluR1 | Ex vivo hippocampal slice LTP | 500 nM | [1][2] |
| YM-298198 | mGluR1 | Synaptic activation inhibition in rat cerebellar slices | 24 nM (IC₅₀) |
Note: this compound is reported to have a comparable potency to its parent compound, YM-298198.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR1 and the inhibitory action of this compound.
Experimental Protocols
Disclaimer: No specific in vivo protocols for this compound have been published to date. The following protocols are extrapolated from studies using the parent compound, YM-298198, and other mGluR1 antagonists. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental paradigm.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional and national animal welfare guidelines.
Drug Preparation and Administration
-
Formulation: this compound hydrochloride is soluble in saline. For in vivo use, it can be dissolved in sterile 0.9% saline.
-
Administration Routes:
-
Intracerebroventricular (ICV) Injection: For direct central nervous system administration.
-
Intraperitoneal (IP) Injection: For systemic administration.
-
Oral Gavage (PO): To assess oral bioavailability and efficacy.
-
Experimental Workflow: Behavioral Assessment
The following diagram outlines a general workflow for a behavioral study.
Protocol 1: Assessment of Anxiolytic-like Effects (Elevated Plus Maze)
-
Apparatus: An elevated plus maze consisting of two open arms and two closed arms.
-
Procedure:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, IP) or vehicle 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Endpoint Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: Assessment of Antinociceptive Effects (Formalin Test)
-
Procedure:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, IP) or vehicle 30 minutes prior to the formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately place the animal in a clear observation chamber.
-
Record the time the animal spends licking, biting, or flinching the injected paw for 60 minutes. The response is typically biphasic (early phase: 0-5 min; late phase: 15-60 min).
-
-
Endpoint Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates an antinociceptive effect.
Protocol 3: Intracranial Self-Stimulation (ICSS) - A Model for Anhedonia/Reward
-
Surgical Preparation: Implant a stimulating electrode into the medial forebrain bundle.
-
Training: Train animals to press a lever to receive electrical stimulation.
-
Procedure:
-
Establish a stable baseline of ICSS responding.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, IP) or vehicle.
-
Measure the rate of lever pressing at various time points post-injection.
-
-
Endpoint Analysis: A decrease in the rate of self-stimulation may suggest a reduction in reward sensitivity or anhedonia-like behavior.
Conclusion
This compound is a potent and selective tool for probing the function of mGluR1 in the central nervous system. The provided protocols, while extrapolated from related compounds, offer a solid foundation for designing and executing in vivo studies to explore its therapeutic potential in a range of neurological and psychiatric disorders. It is imperative that researchers conduct thorough dose-finding studies and adhere to ethical guidelines for animal experimentation.
References
Application Notes and Protocols for Studying α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) in patch-clamp electrophysiology. While the initial query mentioned Desmethyl-YM-298198, public domain data on its specific application in this context is limited. Therefore, these notes will focus on a well-characterized and widely used α7 nAChR PAM, PNU-120596, as a representative compound. The principles and protocols described herein are broadly applicable to the study of other α7 nAChR PAMs.
The α7 nAChR is a ligand-gated ion channel involved in various cognitive processes, and its dysfunction has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] PAMs of the α7 nAChR are of significant therapeutic interest as they can enhance the receptor's function in response to the endogenous agonist, acetylcholine (ACh).[1][3] Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel function and to characterize the effects of modulatory compounds like PNU-120596.[4][5]
Mechanism of Action of α7 nAChR Positive Allosteric Modulators
α7 nAChR PAMs, such as PNU-120596, do not activate the receptor directly but potentiate the response to an agonist (e.g., acetylcholine or choline).[1][6] These modulators bind to an allosteric site on the receptor, distinct from the agonist binding site. This binding event leads to a conformational change that can:
-
Increase the potency of agonists: Less agonist is required to elicit a response.[1]
-
Enhance the maximal efficacy of agonists: The maximum current elicited by the agonist is increased.[1]
-
Prolong the duration of channel opening: This is a characteristic feature of Type II PAMs like PNU-120596, which dramatically slows the receptor's desensitization.[1][3]
This modulation of the α7 nAChR can lead to an increased influx of cations, primarily Ca²⁺ and Na⁺, thereby influencing neuronal excitability and downstream signaling pathways.[7][8]
Data Presentation: Quantitative Effects of PNU-120596
The following table summarizes the quantitative data on the effects of PNU-120596 on α7 nAChR function as determined by patch-clamp electrophysiology.
| Parameter | Agonist | PNU-120596 Concentration | Cell Type | Observed Effect | Reference |
| Peak Current Amplitude | Acetylcholine (ACh) | 10 µM | Neuro2a cells expressing α7 nAChR | Significant increase in peak current amplitude. | [9] |
| Current Decay (Desensitization) | Acetylcholine (ACh) | 10 µM | Rat Hippocampal Interneurons | Pronounced prolongation of the evoked response. | [1] |
| Agonist Potency (EC₅₀) | Acetylcholine (ACh) | Not specified | Engineered human α7 nAChR | Increased agonist potency. | [1] |
| Anoxic Depolarization Delay | Choline (20-200 µM) | 1 µM | Rat Hippocampal CA1 Pyramidal Neurons | Significantly delayed anoxic depolarization. | [10] |
Experimental Protocols
Cell Preparation
A variety of cell types can be used for studying α7 nAChRs, including:
-
Heterologous expression systems: Human embryonic kidney (HEK293) cells or Xenopus oocytes transfected with the α7 nAChR subunit.
-
Neuronal cell lines: Neuroblastoma cells (e.g., SH-SY5Y, Neuro2a) endogenously or exogenously expressing α7 nAChRs.[9]
-
Primary neurons: Rat hippocampal interneurons or pyramidal neurons are known to express functional α7 nAChRs.[1][11]
Protocol for Cultured Cells:
-
Culture cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
For transient transfections, introduce the plasmid containing the α7 nAChR subunit using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
Solutions
Intracellular (Pipette) Solution (in mM):
| Component | Concentration |
| CsCl or K-Gluconate | 120-140 |
| NaCl | 4-10 |
| MgCl₂ | 1-2 |
| EGTA | 1-10 |
| HEPES | 10 |
| Mg-ATP | 2-4 |
| Na-GTP | 0.3-0.4 |
| pH | 7.2-7.3 (adjusted with CsOH or KOH) |
| Osmolarity | 290-310 mOsm |
Note: The choice between a Cesium-based solution (to block potassium channels) and a Potassium-based solution depends on the specific currents being investigated.[12][13]
Extracellular (Bath) Solution (in mM):
| Component | Concentration |
| NaCl | 140-150 |
| KCl | 2.5-4 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
| pH | 7.4 (adjusted with NaOH) |
| Osmolarity | 310-330 mOsm |
Note: Solutions should be filtered (0.22 µm) before use.[12]
Whole-Cell Patch-Clamp Recording
The whole-cell patch-clamp configuration is most commonly used to study the macroscopic currents mediated by α7 nAChRs.[14][15][16]
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[15]
-
Mount the pipette in the holder of the patch-clamp amplifier headstage.
-
Under visual control (microscope), approach a target cell with the pipette tip while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Set the holding potential, typically between -60 mV and -70 mV, in voltage-clamp mode.[17]
-
Allow the cell to stabilize for a few minutes before starting the experiment.
Drug Application
A fast perfusion system is crucial for studying ligand-gated ion channels like the α7 nAChR due to their rapid activation and desensitization kinetics.[18]
Protocol:
-
Position the perfusion manifold in close proximity to the patched cell to allow for rapid solution exchange.
-
Prepare solutions containing the agonist (e.g., ACh or choline) with and without the α7 nAChR PAM (e.g., PNU-120596).
-
Apply the agonist-containing solution for a brief period (e.g., 1-2 seconds) to elicit a baseline response.
-
After a washout period, co-apply the agonist and the PAM to observe the modulatory effect.
-
Ensure complete washout between drug applications to allow the receptors to recover from desensitization.
Visualizations
Signaling Pathway of α7 nAChR Modulation
Caption: Signaling pathway of α7 nAChR activation and positive allosteric modulation.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Experimental workflow for whole-cell patch-clamp analysis of α7 nAChR PAMs.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers utilizing patch-clamp electrophysiology to study the effects of positive allosteric modulators on α7 nicotinic acetylcholine receptors. By employing these methods, scientists can effectively characterize the pharmacological properties of novel compounds, contributing to the development of new therapeutics for a range of neurological and psychiatric disorders. Careful attention to cell health, solution quality, and rapid drug application will ensure the acquisition of high-quality, reproducible data.
References
- 1. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 13. Electrophysiology [protocols.io]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. jneurosci.org [jneurosci.org]
- 18. sophion.com [sophion.com]
Application Notes and Protocols for Desmethyl-YM-298198 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 is a derivative of YM-298198, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2] Its signaling cascade is primarily initiated through the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] This process ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][3] Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[4]
This document provides detailed application notes and extrapolated protocols for the use of this compound in cell culture, based on the available information for its parent compound, YM-298198, and other mGluR1 antagonists.
Disclaimer: There is limited specific data available for the use of this compound in cell culture. The following recommendations are based on the known properties of its parent compound, YM-298198, and general practices for similar molecules. Researchers should perform initial dose-response experiments to determine the optimal concentration for their specific cell type and assay.
Data Presentation
The following table summarizes the in vitro activity of the parent compound, YM-298198. This data can serve as a starting point for designing experiments with this compound.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| YM-298198 | mGluR1 | Glutamate-induced inositol phosphate production | mGluR1-NIH3T3 cells | 16 nM | [1] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of mGluR1, which is the target of this compound's parent compound.
Caption: mGluR1 signaling cascade initiated by glutamate and inhibited by this compound.
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Lines: HEK293 or CHO cells stably expressing mGluR1 are commonly used for in vitro assays. Primary neuronal cultures, such as cortical or hippocampal neurons, can also be utilized.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Culture media and supplements will be specific to the chosen cell line.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize toxicity.
Protocol 1: Determination of IC50 using a Calcium Mobilization Assay
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the mGluR1-mediated calcium response.
Materials:
-
HEK293 cells stably expressing mGluR1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
mGluR1 agonist (e.g., Glutamate or DHPG)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C, following the manufacturer's instructions.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add an EC80 concentration of an mGluR1 agonist (e.g., glutamate) to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the intracellular calcium mobilization.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of PLC activation, as an indicator of mGluR1 activity.
Materials:
-
CHO-K1 cells stably expressing mGluR1
-
Culture medium (e.g., Ham's F-12 with 10% FBS)
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation)
-
This compound
-
mGluR1 agonist (e.g., Glutamate)
-
IP-One HTRF assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into the appropriate microplates and grow to confluency.
-
Compound Incubation: On the day of the experiment, replace the culture medium with stimulation buffer containing a range of concentrations of this compound. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add an EC80 concentration of the mGluR1 agonist to the wells and incubate for 60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the IP1 detection using an HTRF assay kit according to the manufacturer's protocol.
-
Data Analysis: Measure the HTRF signal and calculate the ratio of the two emission wavelengths. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effect of this compound on mGluR1 activity in cell culture.
Caption: A generalized workflow for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethyl-YM-298198 Administration in Murine Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethyl-YM-298198 is a derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders, as well as pain pathways, makes it a significant target for therapeutic intervention. These application notes provide detailed protocols for the administration of this compound in mice for behavioral studies, with a focus on analgesic assays. The protocols are primarily based on data from its parent compound, YM-298198, and serve as a guide for initiating in vivo studies.
Data Presentation
The following table summarizes the available quantitative data for the parent compound, YM-298198, which can be used as a starting point for studies with this compound.
| Compound | Administration Route | Dose | Mouse Model | Behavioral Effect | Reference |
| YM-298198 hydrochloride | Oral (p.o.) | 30 mg/kg | Streptozotocin-induced hyperalgesia | Significant analgesic effect | [3] |
Signaling Pathway
This compound, as an mGluR1 antagonist, is expected to inhibit the canonical Gq-coupled signaling pathway. Upon binding of glutamate, mGluR1 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately modulates various cellular processes, including ion channel activity and gene expression.
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Oral Administration of this compound for Analgesic Behavioral Studies
This protocol is adapted from studies on the parent compound, YM-298198.[3] Dose-response studies are recommended to determine the optimal dose for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, curved)
-
1 mL syringes
-
Animal balance
-
Behavioral testing apparatus (e.g., hot plate, von Frey filaments, acetic acid solution)
Procedure:
-
Compound Preparation:
-
On the day of the experiment, prepare a suspension of this compound in the chosen vehicle. A starting dose of 30 mg/kg can be used based on the data for YM-298198.[3]
-
For a 25 g mouse, to administer a 30 mg/kg dose at a volume of 10 mL/kg, you would need to prepare a 3 mg/mL suspension.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Acclimation:
-
House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.
-
Acclimate mice to the behavioral testing room for at least 60 minutes before the start of the experiment.
-
Handle mice gently to minimize stress.
-
-
Administration:
-
Weigh each mouse accurately on the day of the experiment to calculate the precise volume of the compound suspension to be administered.
-
Administer the this compound suspension or vehicle orally (p.o.) using a gavage needle. The volume should typically be 5-10 mL/kg.
-
Ensure proper technique to avoid injury to the esophagus or aspiration.
-
-
Behavioral Testing:
-
The timing of the behavioral test post-administration is critical and should be determined in pilot studies. A common time point to start testing is 30-60 minutes after oral administration.
-
Hot Plate Test (for thermal nociception):
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
-
Acetic Acid-Induced Writhing Test (for visceral pain):
-
30 minutes after this compound administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the injection, place the mouse in an observation chamber.
-
Count the number of writhes (a specific stretching posture) over a 20-minute period.
-
-
Von Frey Test (for mechanical allodynia):
-
This test is typically used in models of neuropathic or inflammatory pain.
-
Place mice on an elevated mesh platform and allow them to acclimate.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold can be calculated using the up-down method.
-
-
Data Analysis:
-
Compare the behavioral responses of the this compound-treated group with the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., t-test, ANOVA followed by post-hoc tests) to determine the significance of the results.
-
A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a behavioral study involving the administration of this compound.
References
Application Notes and Protocols for Desmethyl-YM-298198 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] As a derivative of the well-characterized mGluR1 antagonist YM-298198, it serves as a valuable tool for studying the physiological and pathological roles of mGluR1 signaling.[3][4] One of the key downstream effects of mGluR1 activation is the mobilization of intracellular calcium ([Ca2+]i). Consequently, calcium imaging assays are a powerful method to investigate the antagonistic properties of compounds like this compound. These application notes provide a detailed protocol for utilizing this compound in in vitro calcium imaging experiments to quantify its inhibitory effects on mGluR1 activation.
Principle and Mechanism of Action
Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist, such as glutamate or the selective group I mGluR agonist (S)-3,5-Dihydrophenylglycine (DHPG), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.
This compound, as a non-competitive antagonist, is expected to inhibit this signaling cascade, thereby preventing the agonist-induced increase in intracellular calcium. Calcium imaging provides a direct and functional readout of this inhibition.
Quantitative Data
The following table summarizes the key pharmacological and chemical properties of this compound and its parent compound, YM-298198.
Table 1: Pharmacological and Chemical Properties
| Property | This compound | YM-298198 hydrochloride |
| Biological Activity | Selective, non-competitive mGluR1 antagonist | Potent, selective, water-soluble, non-competitive mGluR1 antagonist |
| IC50 | 16 nM[1][5] | 16 nM |
| Selectivity | Selective for mGluR1 over other mGluRs and ionotropic receptors | Selective over mGlu2,3,4,5,6, and 7 and ionotropic receptors (IC50 > 10 μM) |
| Chemical Formula | C17H20N4OS | C18H23ClN4OS |
| Molecular Weight | 328.43 g/mol | 378.9 g/mol |
| Solubility | Soluble in DMSO | Soluble in water to 100 mM |
| Purity | ≥98% (HPLC)[3] | >99% |
| CAS Number | 299901-57-8[1][5] | 748758-45-4 |
Experimental Protocols
This section provides a detailed protocol for a fluorescent-based calcium imaging assay to measure the inhibitory effect of this compound on agonist-induced calcium mobilization in a cell line expressing mGluR1.
Materials and Reagents
-
Cell Line: A stable cell line expressing recombinant human or rat mGluR1 (e.g., HEK293, CHO cells).
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
mGluR1 Agonist: (S)-3,5-DHPG or Quisqualate. Prepare a stock solution in an appropriate solvent (e.g., water or DMSO).
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) or a fluorescence microscope equipped for live-cell imaging.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmethyl-YM 298198 | CAS 1177767-57-5 | Desmethyl-YM298198 | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Preparation of Desmethyl-YM-298198 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethyl-YM-298198 is a derivative of the selective, non-competitive mGluR1 antagonist, YM-298198.[1][2] It is a valuable tool for research in neuroscience, particularly in studies involving metabotropic glutamate receptor signaling.[3] Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Compound Information and Properties
A summary of the key physical and chemical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Source |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [2] |
| Molecular Formula | C₁₇H₂₀N₄OS·HCl | [1] |
| Molecular Weight | 364.89 g/mol | [1] |
| CAS Number | 1177767-57-5 | [1][2] |
| Purity | ≥98% | [1] |
| Appearance | Solid, powder | [2][4] |
| Solubility | Soluble in DMSO to 50 mM | [1][2][4] |
Experimental Protocol: Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7%
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.24 mg of the compound (see calculation below). Calculation:
-
Molecular Weight (MW) = 364.89 g/mol
-
Desired Concentration (C) = 50 mM = 0.050 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.050 mol/L x 0.001 L x 364.89 g/mol = 0.01824 g = 18.24 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage Conditions:
-
Short-term storage (up to 1 month): Store the DMSO stock solution at -20°C, sealed and protected from moisture.[5]
-
Long-term storage (up to 6 months): For longer-term storage, it is recommended to store the aliquots at -80°C.[5]
-
Solid Compound: The solid form of this compound should be stored desiccated at room temperature or +4°C.[1][2][4]
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Desmethyl YM 298198 hydrochloride | 1177767-57-5 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Desmethyl-YM-298198 in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Desmethyl-YM-298198 and its parent compound, YM-298198, as selective, noncompetitive antagonists of the metabotropic glutamate receptor 1 (mGluR1) in rodent models of neuropathic pain. The data presented herein, including findings from closely related mGluR1 antagonists, are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of these compounds for neuropathic pain.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key mechanism implicated in the development and maintenance of neuropathic pain is central sensitization, a process involving heightened neuronal excitability in the central nervous system. Glutamate, the primary excitatory neurotransmitter, plays a crucial role in central sensitization through its action on various receptors, including the metabotropic glutamate receptors (mGluRs).
Group I mGluRs, which include mGluR1 and mGluR5, are coupled to Gq proteins and their activation leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade contributes to the increased excitability of dorsal horn neurons in the spinal cord, a critical site for pain processing. Consequently, antagonists of mGluR1, such as this compound, represent a promising therapeutic strategy for the management of neuropathic pain.
This compound is a high-affinity, selective, and noncompetitive antagonist of mGluR1 with an IC50 of 16 nM. It is a derivative of YM-298198, which also exhibits high affinity and selectivity for mGluR1. Preclinical studies have demonstrated the analgesic efficacy of these compounds in rodent models of neuropathic pain, particularly in models of diabetic neuropathy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of mGluR1 antagonists in rodent models of neuropathic pain.
Table 1: Efficacy of this compound and Parent Compound YM-298198 in a Model of Diabetic Neuropathy
| Compound | Animal Model | Pain Modality | Administration Route | Dose | Outcome |
| This compound | Streptozotocin-induced hyperalgesic mice | Not Specified | Not Specified | Not Specified | Analgesic effect observed[1][2][3] |
| YM-298198 | Streptozotocin-induced hyperalgesic mice | Nociceptive response | Oral (p.o.) | 30 mg/kg | Prolonged nociceptive response latency[4] |
Table 2: Efficacy of the mGluR1 Antagonist YM-230888 in Rodent Models of Neuropathic and Inflammatory Pain
| Compound | Animal Model | Pain Modality | Administration Route | ED50 / Effective Dose | Outcome |
| YM-230888 | L5/L6 Spinal Nerve Ligation (rat) | Mechanical Allodynia | Oral (p.o.) | 8.4 mg/kg | Recovery from mechanical allodynia[3] |
| YM-230888 | Streptozotocin-induced hyperalgesia (rat) | Hyperalgesia | Oral (p.o.) | 10 and 30 mg/kg | Antinociceptive response observed[3] |
| YM-230888 | Complete Freund's Adjuvant-induced arthritis (rat) | Pain Parameters | Oral (p.o.) | 30 mg/kg | Significant reduction in pain parameters[3] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model is widely used to induce a diabetic state in rodents, which subsequently leads to the development of painful diabetic neuropathy.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Blood glucose meter and test strips
-
This compound or YM-298198
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Apparatus for assessing nociception (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Protocol:
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg for rats, or a higher single dose for mice) to non-fasted animals.
-
House the animals with free access to food and water.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 48-72 hours after STZ injection from tail vein blood.
-
Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
Development of Neuropathic Pain:
-
Allow 2-4 weeks for the development of neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia.
-
Establish baseline nociceptive thresholds before drug administration.
-
-
Drug Administration:
-
Prepare a suspension of this compound or YM-298198 in the chosen vehicle.
-
Administer the compound orally (p.o.) or via another desired route at the selected doses (e.g., 30 mg/kg for YM-298198).
-
-
Assessment of Nociception:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), assess mechanical allodynia using von Frey filaments or thermal hyperalgesia using a plantar test apparatus.
-
Record the paw withdrawal threshold (in grams) for mechanical stimuli or the paw withdrawal latency (in seconds) for thermal stimuli.
-
-
Data Analysis:
-
Compare the post-drug nociceptive thresholds to the baseline values and to a vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Spinal Nerve Ligation (SNL) Model
This surgical model creates a peripheral nerve injury that results in robust and long-lasting neuropathic pain behaviors. The protocol for the closely related mGluR1 antagonist YM-230888 in this model provides a strong template.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
YM-230888 (as a proxy for this compound)
-
Vehicle for drug administration
-
Von Frey filaments
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a skin incision to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover from surgery.
-
-
Development of Neuropathic Pain:
-
Mechanical allodynia typically develops within a few days and persists for several weeks.
-
Establish baseline paw withdrawal thresholds before surgery and confirm the development of allodynia post-surgery.
-
-
Drug Administration:
-
Administer YM-230888 orally at various doses (e.g., to determine an ED50 of 8.4 mg/kg).
-
-
Assessment of Mechanical Allodynia:
-
Measure the paw withdrawal threshold to von Frey filaments at different time points after drug administration.
-
-
Data Analysis:
-
Determine the dose-response relationship and calculate the ED50 value.
-
Compare the effects to a vehicle-treated control group.
-
Visualizations
Signaling Pathway of mGluR1 in Neuropathic Pain
The following diagram illustrates the signaling cascade initiated by the activation of mGluR1 at the postsynaptic terminal of a dorsal horn neuron and how its antagonism by compounds like this compound can alleviate neuropathic pain.
Caption: mGluR1 signaling cascade in neuropathic pain.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps in a preclinical study to assess the efficacy of this compound in a rodent model of neuropathic pain.
Caption: Preclinical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A behavioral model of neuropathic pain induced by ligation of the common peroneal nerve in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desmethyl-YM-298198 in Addiction Relapse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relapse is a critical challenge in the treatment of substance use disorders, making the identification of novel therapeutic targets to prevent it a key research priority. The glutamatergic system, particularly the metabotropic glutamate receptor 1 (mGluR1), has emerged as a significant player in the neurobiological mechanisms underlying addiction and relapse. Desmethyl-YM-298198 is a potent, selective, and non-competitive antagonist of the mGluR1 receptor. As the active metabolite of YM-298198, it offers a valuable pharmacological tool to investigate the role of mGluR1 in animal models of addiction relapse. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical relapse studies.
Rationale for Use
Preclinical studies have demonstrated that negative allosteric modulators (NAMs) of mGluR1 can effectively decrease the reinstatement of drug-seeking behavior.[1] Specifically, the parent compound of this compound, YM-298198, has been shown to reduce cocaine-primed reinstatement of cocaine-seeking when injected directly into the nucleus accumbens (NAc) core, a key brain region in the reward pathway.[1] This highlights the potential of mGluR1 antagonism in mitigating relapse triggers. This compound, with its high affinity for the mGluR1 receptor, is therefore a prime candidate for further elucidating the therapeutic potential of targeting this receptor to prevent relapse.
Data Presentation
Table 1: In Vitro Potency of mGluR1 Antagonists
| Compound | Target | Potency (IC50/Ki) | Notes |
| This compound | mGluR1 | IC50: 16 nM | High-affinity, selective, non-competitive antagonist. |
| YM-298198 | mGluR1 | Ki: 19 nM | Parent compound of this compound. Potent and selective. |
| JNJ16259685 | mGluR1 | Ki: 0.34 nM | Highly potent and selective antagonist used in numerous in vivo relapse studies. |
| EMQMCM | mGluR1 | - | Selective mGluR1 NAM shown to be effective in nicotine reinstatement models. |
Table 2: In Vivo Dosage of mGluR1 Antagonists in Reinstatement Models
| Compound | Animal Model | Reinstatement Model | Route of Administration | Effective Dose Range | Brain Region (if applicable) |
| YM-298198 | Rat | Cocaine-Primed | Intracranial | Not specified in reviews | Nucleus Accumbens Core |
| JNJ16259685 | Rat | Context-Induced | Intracranial | 30 - 120 pg/0.5 µL | Dorsal Hippocampus |
| JNJ16259685 | Monkey | Cocaine-Primed | Systemic | Not specified in reviews | N/A |
| EMQMCM | Rat | Cue- and Nicotine-Primed | Systemic | 5 mg/kg | N/A |
Experimental Protocols
The following are detailed protocols for three common animal models of relapse: cue-induced, stress-induced, and drug-primed reinstatement. These protocols are based on established methodologies and can be adapted for the use of this compound.
Protocol 1: Cue-Induced Reinstatement of Drug-Seeking
This model assesses the ability of drug-associated cues to trigger relapse.
1. Animals and Housing:
-
Male Sprague-Dawley rats (250-300g at the start of the experiment).
-
Individually housed in a temperature- and humidity-controlled vivarium on a 12-h light/dark cycle with ad libitum access to food and water.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above each lever, a house light, and an infusion pump for intravenous drug delivery.
3. Drug Self-Administration Training:
-
Rats are trained to press a designated "active" lever for intravenous infusions of a drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion).
-
Each infusion is paired with the presentation of a discrete cue (e.g., a light and/or tone) for a set duration (e.g., 20 seconds).
-
The "inactive" lever has no programmed consequences.
-
Training sessions are typically 2 hours daily for 10-14 days, or until stable responding is achieved.
4. Extinction Training:
-
Following self-administration, lever pressing is extinguished by replacing the drug solution with saline.
-
Cue presentations are also discontinued during this phase.
-
Extinction sessions continue daily until responding on the active lever decreases to a predefined criterion (e.g., <20% of the average of the last 3 days of self-administration).
5. Reinstatement Testing:
-
Once the extinction criterion is met, a reinstatement test is conducted.
-
Prior to the test session (e.g., 15-30 minutes), this compound is administered (systemically or intracranially).
-
During the test session, presentation of the drug-associated cues (without drug delivery) is reinstated contingent on active lever presses.
-
The primary measure of reinstatement is the number of presses on the active lever compared to the inactive lever and to responding at the end of the extinction phase.
6. Estimated Dosage for this compound (Intracranial):
-
Based on the high potency of this compound (IC50 = 16 nM) and effective doses of other mGluR1 antagonists, a starting dose range of 10-100 ng per 0.5 µL infused bilaterally into the target brain region (e.g., nucleus accumbens core or dorsal hippocampus) is recommended. A full dose-response curve should be determined.
7. Vehicle:
-
For intracranial injections, this compound can be dissolved in a vehicle of artificial cerebrospinal fluid (aCSF) containing a small percentage of DMSO (e.g., 1-5%) to aid solubility.
Protocol 2: Stress-Induced Reinstatement of Drug-Seeking
This model examines the role of stress in triggering relapse. The initial self-administration and extinction phases are identical to the cue-induced reinstatement protocol.
1. Reinstatement Testing:
-
Following extinction, animals are administered this compound.
-
Immediately prior to the test session, a stressor is applied. A common stressor is intermittent footshock (e.g., 0.5 mA, 0.5 s duration, every 40 s on average for 15 minutes).
-
Animals are then placed in the operant chamber, and lever pressing is recorded. No cues or drug are presented.
-
Reinstatement is measured by the increase in active lever pressing following the stressor.
Protocol 3: Drug-Primed Reinstatement of Drug-Seeking
This model investigates how re-exposure to the drug itself can induce relapse. The self-administration and extinction phases are the same as in the other models.
1. Reinstatement Testing:
-
After the extinction phase, this compound is administered.
-
Following a pre-treatment period, a non-contingent "priming" injection of the training drug is given (e.g., cocaine, 10 mg/kg, i.p.).
-
The animal is then placed in the operant chamber, and lever pressing is recorded. No cues are presented upon lever pressing.
-
A significant increase in active lever pressing following the drug prime indicates reinstatement.
Mandatory Visualizations
Caption: Signaling pathway of mGluR1 antagonism in reducing relapse.
Caption: General experimental workflow for reinstatement studies.
Caption: Logic for estimating an effective dose of this compound.
References
Application Notes and Protocols for Investigating Long-Term Potentiation (LTP) with Desmethyl-YM-298198
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethyl-YM-298198 is the principal active metabolite of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). MGluR1s are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. These application notes provide detailed protocols for utilizing this compound to investigate its effects on LTP in acute hippocampal slices, a standard ex vivo model for studying synaptic plasticity.
Mechanism of Action
MGluR1 is coupled to the Gq/G11 family of G-proteins. Upon activation by glutamate, it initiates a signaling cascade through phospholipase Cβ (PLCβ), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is integral to the modulation of neuronal excitability and synaptic strength.
This compound, by antagonizing mGluR1, allows researchers to dissect the specific contribution of this receptor to the induction and maintenance of LTP. Interestingly, the role of mGluR1 in LTP appears to be complex and may depend on the specific antagonist used and the LTP induction protocol. For instance, while some selective mGluR1 antagonists like LY367385 have been shown to impair LTP induction, there is evidence to suggest that YM-298198 does not block the initial phase of LTP but may influence other forms of synaptic plasticity, such as depotentiation. This makes this compound a valuable tool for exploring the nuanced roles of mGluR1 in synaptic plasticity.
Data Presentation
The following table summarizes the quantitative effects of a selective mGluR1 antagonist on the induction of LTP in the CA1 region of the hippocampus. Please note that this data is for the selective mGluR1 antagonist LY367385 and is provided as a representative example of the potential effects of mGluR1 blockade on LTP. Researchers should generate their own data for this compound.
| Treatment Group | N (slices) | fEPSP Slope (% of Baseline) 60 min post-HFS | Statistical Significance vs. Control |
| Control (Vehicle) | 10 | 132 ± 4% | - |
| LY367385 (100 µM) | 10 | 108 ± 1% | p < 0.0011 |
Data is presented as mean ± SEM. HFS: High-Frequency Stimulation. fEPSP: field Excitatory Postsynaptic Potential. Data is illustrative and based on findings for the mGluR1 antagonist LY367385.
Mandatory Visualizations
Troubleshooting & Optimization
solubility and stability issues with Desmethyl-YM-298198
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Desmethyl-YM-298198. The information is designed to address common solubility and stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) up to 50 mM.[1][2][3] For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: How should I store solid this compound and its stock solutions?
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A3: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous experimental buffer may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to avoid solvent effects on your biological system, but high enough to maintain solubility. You may need to empirically determine the optimal balance.
-
Use a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent to your aqueous buffer can help to improve the solubility of the compound.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any initial precipitate.
Q4: Is there any information on the stability of this compound in aqueous solutions?
A4: There is currently no publicly available data on the stability of this compound in aqueous solutions. It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in stock or working solutions. | Aliquot DMSO stock solutions to minimize freeze-thaw cycles. Prepare fresh aqueous working solutions for each experiment. Perform a stability test of your working solution under your experimental conditions. |
| Inaccurate concentration of the stock solution. | Ensure the solid compound was fully dissolved in DMSO. Use a calibrated pipette for all dilutions. | |
| Low or no observed activity of the compound | Precipitation of the compound in the aqueous experimental medium. | Visually inspect for precipitation. Centrifuge a sample of the working solution to check for a pellet. If precipitation is suspected, follow the steps in FAQ Q3 . |
| Adsorption of the compound to plasticware. | Consider using low-adhesion microplates or glassware. Pre-incubating wells with a BSA solution may help to block non-specific binding sites. | |
| High background or off-target effects | High final DMSO concentration in the assay. | Ensure the final DMSO concentration is within the tolerance of your experimental system (typically <0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 364.9 g/mol | [1] |
| Solubility in DMSO | Up to 50 mM | [1][2][3] |
| Purity | >99% | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder in a suitable vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.649 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, amber vials to protect from light and moisture. Store at -20°C or -80°C.
Protocol 2: Aqueous Solubility Assessment (Simplified Method)
-
Preparation: Prepare a series of dilutions of your DMSO stock solution in your experimental aqueous buffer (e.g., PBS, cell culture media). Start with a high concentration and perform serial dilutions.
-
Incubation: Incubate the dilutions at your experimental temperature for a set period (e.g., 1-2 hours).
-
Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Centrifugation: To confirm, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation. The highest concentration that remains clear is an approximation of the aqueous solubility under those conditions.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Inhibition of the mGluR1 signaling pathway by this compound.
References
potential off-target effects of Desmethyl-YM-298198
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Desmethyl-YM-298198. The information focuses on potential off-target effects to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a derivative of YM-298198, a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] The parent compound, YM-298198, has been shown to be highly selective for mGluR1.
Q2: Has this compound been screened against a broad panel of off-target receptors?
Based on publicly available information, a comprehensive off-target screening panel for this compound has not been published. However, extensive studies on its parent compound, YM-298198, provide strong evidence for its selectivity.
Q3: What is the selectivity of the parent compound, YM-298198?
The original pharmacological characterization of YM-298198 demonstrated its high selectivity for mGluR1. In this study, YM-298198 showed no agonistic or antagonistic activity on other mGluR subtypes (mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7b) at concentrations up to 10 μM.[2]
Q4: Are there any known off-target effects of YM-298198 on other neurotransmitter systems?
A study investigating the specificity of YM-298198 in rat cerebellar slices found no non-specific effects on fast AMPA receptor-mediated synaptic transmission, even at concentrations approximately 500 times its IC50 for mGluR1.[3] This suggests a low probability of off-target effects on this component of glutamatergic neurotransmission.
Q5: What is the on-target potency of this compound and its parent compound?
Both this compound and YM-298198 are potent mGluR1 antagonists.
| Compound | Target | Assay | Potency (IC50) |
| This compound | mGluR1 | Inositol phosphate production | 16 nM[4][5] |
| YM-298198 | mGluR1 | Inositol phosphate production | 16 nM[2] |
| YM-298198 | mGluR1 | Synaptic activation in slices | 24 nM[3] |
Selectivity Data for YM-298198 (Parent Compound)
| Receptor/Channel | Assay Type | Concentration Tested | Observed Activity | Reference |
| mGluR2 | Functional Assay | Up to 10 µM | No agonistic or antagonistic activity | [2] |
| mGluR3 | Functional Assay | Up to 10 µM | No agonistic or antagonistic activity | [2] |
| mGluR4a | Functional Assay | Up to 10 µM | No agonistic or antagonistic activity | [2] |
| mGluR6 | Functional Assay | Up to 10 µM | No agonistic or antagonistic activity | [2] |
| mGluR7b | Functional Assay | Up to 10 µM | No agonistic or antagonistic activity | [2] |
| AMPA Receptor | Electrophysiology | 10 µM | No effect on fast synaptic transmission | [3] |
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my experiment that doesn't seem to be mediated by mGluR1 blockade. Could it be an off-target effect of this compound?
Possible Cause & Solution:
-
High Concentration: While YM-298198 shows high selectivity, using excessively high concentrations of this compound could potentially lead to off-target effects.
-
Troubleshooting Step: Review the concentration of this compound used in your experiments. Ensure it is within the range necessary for mGluR1 antagonism and as close to the IC50 as experimentally feasible. Compare your results with a structurally different mGluR1 antagonist to see if the phenotype persists.
-
-
Unknown Off-Target Interaction: Although data on the parent compound suggests high selectivity, the possibility of this compound interacting with an unassessed target cannot be entirely ruled out.
-
Troubleshooting Step: To investigate potential off-target liabilities, consider running a broad off-target screening panel. Commercial services offer panels that screen compounds against a wide range of receptors, ion channels, enzymes, and transporters.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of a test compound to a panel of receptors. This is a standard method to identify potential off-target interactions.
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.
Materials:
-
Membrane preparations from cells expressing the receptors of interest.
-
Radioligand specific for each receptor.
-
This compound (test compound).
-
Assay buffer (receptor-specific).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specified temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Safety Pharmacology Profiling
For a broader assessment of potential off-target liabilities, it is recommended to use a commercially available in vitro safety pharmacology panel. These panels typically include a wide range of targets known to be associated with adverse drug reactions.
Objective: To identify potential off-target interactions of this compound across a diverse set of clinically relevant molecular targets.
Methodology:
-
Compound Submission: Provide a sample of this compound to a contract research organization (CRO) that offers in vitro safety panel screening.
-
Panel Selection: Choose a standard panel (e.g., 44 or 94 targets) that covers major target classes, including GPCRs, ion channels, enzymes, and transporters.[6][7][8]
-
Screening: The CRO will perform a series of binding and/or functional assays to determine the activity of this compound at each target in the panel, typically at a fixed concentration (e.g., 10 µM).
-
Data Reporting: The CRO will provide a report detailing the percent inhibition or activation for each target. Significant interactions (often defined as >50% inhibition/activation) are flagged for further investigation.
-
Follow-up Studies: For any identified "hits," conduct follow-up dose-response studies to determine the potency (IC50 or EC50) of the off-target interaction.
Signaling Pathways
On-Target Signaling Pathway of mGluR1
This compound is a non-competitive antagonist of mGluR1. This receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by glutamate, mGluR1 activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound binds to an allosteric site on the receptor, preventing this signaling cascade.
References
- 1. Desmethyl-YM 298198 (CAS 1177767-57-5): R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pharmaron.com [pharmaron.com]
- 7. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Inconsistent Results with Desmethyl-YM-298198
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Desmethyl-YM-298198, a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of the mGluR1 antagonist YM-298198. It functions as a high-affinity, selective, and non-competitive antagonist of mGluR1, with a reported IC50 of 16 nM. As a non-competitive antagonist, it is believed to bind to an allosteric site on the mGluR1 receptor, thereby preventing its activation by the endogenous ligand, glutamate. This inhibition is typically not surmountable by increasing the concentration of the agonist.
Q2: How should I properly handle and store this compound?
Proper handling and storage are critical to ensure the stability and activity of the compound. Based on available data for this compound and its parent compound, the following storage conditions are recommended:
| Parameter | Recommendation | Source |
| Storage Temperature | Desiccate at room temperature. For long-term storage, consult the manufacturer's certificate of analysis. | [1] |
| Solubility | Soluble in DMSO up to 50 mM. | |
| Stock Solution Storage | Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | [2] |
Q3: I am not observing the expected inhibitory effect of this compound. What are the potential causes?
Several factors could contribute to a lack of inhibitory effect. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. A logical troubleshooting workflow can help identify the root cause.
Q4: The potency (IC50) of this compound varies between my experiments. Why might this be happening?
Variability in IC50 values is a common issue and can be influenced by several factors:
-
Agonist Concentration: In functional assays, the apparent potency of a non-competitive antagonist can be influenced by the concentration of the agonist used for stimulation. While non-competitive antagonists decrease the maximal response of the agonist, using a very high agonist concentration might overcome some inhibitory effects, leading to a rightward shift in the IC50.[3]
-
Cell Density and Receptor Expression Levels: Variations in cell density at the time of the assay can lead to differences in the total number of mGluR1 receptors per well. Higher receptor expression may require a higher concentration of the antagonist to achieve the same level of inhibition.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist is crucial. Insufficient incubation may not allow the antagonist to reach equilibrium with the receptor, resulting in an underestimation of its potency.[4]
-
Assay-Specific Conditions: The choice of assay (e.g., calcium flux vs. IP1 accumulation) can influence the observed potency, as these measure different points in the signaling cascade.
Troubleshooting Guides
Issue 1: High Variability in Baseline Readings
Possible Cause: Inconsistent cell plating, poor cell health, or issues with the assay reagents.
Troubleshooting Steps:
-
Optimize Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers per well.
-
Monitor Cell Health: Regularly check cells for morphological changes and perform cell viability assays (e.g., MTT or Trypan Blue exclusion) to ensure they are healthy at the time of the experiment.[5]
-
Reagent Quality Control: Use fresh, high-quality reagents and ensure proper storage.
Issue 2: Unexpected Agonist Activity
Possible Cause: While this compound is an antagonist, observing agonist-like effects could be due to compound impurity, off-target effects, or the presence of constitutive receptor activity (inverse agonism).[6]
Troubleshooting Steps:
-
Verify Compound Purity: If possible, verify the purity of your this compound stock using analytical methods like HPLC-MS.
-
Use a Control Cell Line: Test the compound on a cell line that does not express mGluR1. An effect in this cell line would indicate an off-target mechanism.
-
Assess for Inverse Agonism: In systems with high constitutive (agonist-independent) mGluR1 activity, an inverse agonist will decrease the basal signal. Measure the effect of this compound in the absence of an agonist to test for this.
Issue 3: Compound Precipitation in Media
Possible Cause: this compound is hydrophobic and can precipitate in aqueous solutions, especially at higher concentrations.[7]
Troubleshooting Steps:
-
Optimize Solubilization: Ensure the compound is fully dissolved in DMSO before further dilution. Sonication may aid in dissolution.
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media below 0.5% to avoid solvent-induced toxicity.
-
Serial Dilutions: Perform serial dilutions in a manner that minimizes the time the compound is in a purely aqueous environment before being added to media containing proteins that can help with solubility.[8]
Experimental Protocols
Key Signaling Pathway of mGluR1
Understanding the mGluR1 signaling pathway is essential for designing and troubleshooting experiments.
Calcium Imaging Protocol for Assessing Antagonist Activity
This protocol outlines a general procedure for measuring the effect of this compound on agonist-induced intracellular calcium mobilization.
-
Cell Plating: Seed cells expressing mGluR1 (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash off excess dye and add varying concentrations of this compound (prepared in HBSS from a DMSO stock). Incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add an mGluR1 agonist (e.g., Glutamate or DHPG) at a concentration that elicits a submaximal response (EC80). Immediately begin recording fluorescence intensity over time.[9]
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the agonist response against the concentration of this compound to determine the IC50.
Electrophysiology Protocol for Brain Slices
This protocol provides a general framework for studying the effects of this compound on synaptic transmission in acute brain slices.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cerebellar) from a rodent and allow them to recover in artificial cerebrospinal fluid (aCSF).[10]
-
Recording Setup: Transfer a slice to a recording chamber and perform whole-cell patch-clamp recordings from a target neuron.
-
Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) evoked by electrical stimulation.
-
Antagonist Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Post-Antagonist Recording: Continue to record synaptic activity to determine the effect of the antagonist on synaptic transmission.
-
Washout: Perfuse with drug-free aCSF to determine the reversibility of the effect.
Data Presentation
The following tables present illustrative quantitative data for an mGluR1 antagonist. These are intended as a reference for expected results.
Table 1: Illustrative IC50 Values in a Calcium Flux Assay
| Agonist (at EC80) | Cell Line | This compound IC50 (nM) |
| Glutamate | HEK293-mGluR1 | 16 |
| DHPG | CHO-mGluR1 | 21 |
Table 2: Illustrative Effect on Synaptic Transmission in Electrophysiology
| Brain Region | Synaptic Response | Effect of this compound (1 µM) |
| Hippocampus (CA1) | EPSC Amplitude | ~40% reduction |
| Cerebellum (Purkinje Cell) | mGluR1-mediated slow EPSC | Complete block |
References
- 1. Desmethyl-YM 298198 | CAS 1177767-57-5 | Desmethyl-YM298198 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: mGluR1 Antagonists & In Vivo Motor Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mGluR1 antagonists in vivo. The focus is on understanding and minimizing the common motor side effects associated with these compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why do mGluR1 antagonists cause motor side effects like ataxia and impaired coordination?
A1: Metabotropic glutamate receptor 1 (mGluR1) is highly expressed in the cerebellum, a brain region critical for motor control, coordination, and learning.[1] Specifically, mGluR1 is a key molecule in Purkinje cells, the sole output neurons of the cerebellar cortex.[1] Its activation is essential for synaptic plasticity, particularly long-term depression (LTD) at the parallel fiber-Purkinje cell synapse, a cellular mechanism underlying motor learning.[2] Antagonizing mGluR1 disrupts these fundamental processes, leading to cerebellar dysfunction that manifests as ataxic gait and impaired motor coordination.[3] Studies using mGluR1 knockout mice have demonstrated that the absence of this receptor leads to significant motor deficits.[4]
Q2: Is it possible to completely separate the therapeutic effects of mGluR1 antagonists from their motor side effects?
A2: This is a primary challenge in the development of mGluR1 antagonists. For many potential therapeutic applications, such as analgesia, the effective dose for pain relief often overlaps with the dose that produces significant motor and cognitive side effects.[5][6] This narrow therapeutic window suggests that the molecular mechanisms underlying therapeutic efficacy and side effects are closely linked.[5][6] Strategies to widen this window are a key area of research and may include developing compounds with different modulatory properties (e.g., partial antagonists or negative allosteric modulators) or targeted drug delivery systems.
Q3: What are the most common in vivo assays to quantify the motor side effects of mGluR1 antagonists?
A3: The most common and reliable behavioral assays to assess motor coordination and balance in rodents are:
-
Rotarod Test: This test measures the ability of a mouse or rat to stay on a rotating rod. A shorter latency to fall indicates impaired motor coordination and balance.
-
Beam Walking Test: This assay assesses fine motor coordination and balance by requiring the animal to traverse a narrow, elevated beam. An increase in the time taken to cross and the number of foot slips are indicative of motor deficits.
-
Open Field Test: While primarily used to assess locomotor activity and anxiety-like behavior, this test can also reveal motor side effects. A significant reduction in total distance traveled can indicate motor impairment, as opposed to sedative effects which might also be a factor.
Q4: How do I choose an appropriate vehicle for in vivo administration of my mGluR1 antagonist?
A4: The choice of vehicle depends on the physicochemical properties of the specific antagonist (e.g., solubility, stability). For many non-competitive antagonists like JNJ16259685, which may have limited aqueous solubility, a common vehicle formulation is a suspension in a mixture of a surfactant (like 1% Tween 80) and a viscosity-enhancing agent (like 0.5% methylcellulose) in saline or water. It is crucial to test the vehicle alone in a control group of animals to ensure it does not produce any behavioral effects. Always consult the supplier's datasheet for recommendations on solubility. For example, JNJ16259685 is soluble to 25 mM in DMSO and to 100 mM in ethanol.[7]
II. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in rotarod performance within the same treatment group. | 1. Inconsistent animal handling. 2. Inadequate acclimatization to the testing room or apparatus. 3. Animal stress or anxiety. 4. Inconsistent training protocol. | 1. Handle all animals consistently and gently. 2. Ensure a sufficient acclimatization period (at least 30-60 minutes) in the testing room before the experiment begins. 3. Minimize noise and disturbances in the testing environment. 4. Implement a consistent pre-test training session for all animals to establish a stable baseline performance. |
| No observable motor side effects even at high doses of the mGluR1 antagonist. | 1. Poor bioavailability of the compound. 2. Incorrect route of administration. 3. Rapid metabolism of the antagonist. 4. Insufficient dose. | 1. Conduct pharmacokinetic (PK) studies to determine the plasma and brain concentrations of your compound after administration. 2. Ensure the chosen route of administration (e.g., intraperitoneal, subcutaneous, oral) is appropriate for the compound and vehicle. 3. Analyze plasma samples for major metabolites. 4. Perform a dose-response study to establish the effective dose range for motor impairment. |
| Animals show severe ataxia and cannot perform behavioral tasks. | 1. The administered dose is too high. 2. The therapeutic window for your compound is extremely narrow. | 1. Conduct a dose-response study, starting with a much lower dose and titrating upwards to find a dose that produces measurable but not debilitating motor deficits. 2. Consider using a more sensitive test for motor coordination, such as the beam walking test, which can detect subtle deficits at lower doses. |
| Vehicle control group shows unexpected behavioral changes. | 1. The vehicle itself has psychoactive or motor effects. 2. The vehicle is causing irritation or discomfort upon injection. | 1. Test different vehicle components individually. For example, if using a suspension with Tween 80 and methylcellulose, test each in saline separately. 2. Ensure the pH and osmolarity of the vehicle are within a physiologically acceptable range. 3. Consider alternative, more inert vehicles. |
| Difficulty distinguishing between motor impairment and sedation in the open field test. | 1. mGluR1 antagonists can have sedative effects at higher doses. | 1. Analyze multiple parameters from the open field test. A decrease in total distance traveled could be due to either sedation or motor impairment. Look for specific indicators of ataxia, such as an abnormal gait or stumbling, which would point towards motor impairment. 2. Correlate the open field test results with performance on a specific motor coordination task like the rotarod or beam walking test. |
III. Data Presentation: Efficacy vs. Motor Side Effects
The following tables summarize quantitative data for two well-characterized mGluR1 antagonists, highlighting the narrow therapeutic window.
Table 1: A-841720 - Analgesic Efficacy vs. Motor Impairment in Rats
| Assay | Endpoint | Effective Dose (ED₅₀) (i.p.) | Reference |
| Inflammatory Pain (CFA) | Reduction of hyperalgesia | 23 µmol/kg | [5] |
| Neuropathic Pain (SNL) | Reduction of mechanical allodynia | 27-28 µmol/kg | [5] |
| Rotarod Performance | Motor Impairment | Significant effects at analgesic doses | [5][6] |
| Cognitive Function (Y-maze) | Impairment | Significant effects at analgesic doses | [6] |
Table 2: JNJ16259685 - Receptor Occupancy and In Vitro Potency
| Parameter | Species | Value | Reference |
| In Vitro Potency | |||
| IC₅₀ (Glutamate-induced Ca²⁺ mobilization) | Rat mGluR1a | 3.24 nM | [8] |
| IC₅₀ (Glutamate-induced Ca²⁺ mobilization) | Human mGluR1a | 1.21 nM | [8] |
| Kᵢ (Binding to rat mGluR1a) | Rat | 0.34 nM | [8] |
| In Vivo Receptor Occupancy (s.c.) | |||
| ED₅₀ (Cerebellum) | Rat | 0.040 mg/kg | [8][9] |
| ED₅₀ (Thalamus) | Rat | 0.014 mg/kg | [8][9] |
Note: In vivo studies with JNJ16259685 have shown that doses leading to high receptor occupancy are associated with motor and cognitive side effects.[8][9]
IV. Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in mice treated with an mGluR1 antagonist.
Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice) and fall sensors.
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Training (optional but recommended):
-
On the day before the test, train the mice on the rotarod at a constant low speed (e.g., 4-5 RPM) for 60 seconds per trial, for 2-3 trials with an inter-trial interval of 10-15 minutes. This helps to reduce anxiety and establish a baseline performance.
-
-
Testing:
-
Administer the mGluR1 antagonist or vehicle at the appropriate time before testing, based on the compound's pharmacokinetic profile.
-
Place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).
-
Record the latency to fall (in seconds) and the rotational speed at which the mouse fell.
-
If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials with a 15-minute inter-trial interval.
-
-
Data Analysis: The primary endpoint is the latency to fall. Compare the average latency to fall between the treatment groups and the vehicle control group.
Beam Walking Test for Fine Motor Coordination
Objective: To evaluate fine motor coordination, balance, and gait in mice.
Apparatus: An elevated narrow beam (e.g., 1 meter long, 6-12 mm wide) leading to a safe, enclosed platform (home cage or a dark box). A light source at the start of the beam can be used as a mild aversive stimulus to encourage traversal.
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 30 minutes.
-
Training:
-
For 2 days prior to testing, train each mouse to traverse the beam. Start with a wider beam and progress to the narrower test beam. Allow 2-3 trials per day.
-
-
Testing:
-
Administer the mGluR1 antagonist or vehicle.
-
Place the mouse at the start of the beam.
-
Record the time it takes for the mouse to traverse the beam and the number of foot slips (when a hind paw slips off the beam).
-
A video camera is recommended for accurate scoring.
-
Perform 2-3 trials per animal.
-
-
Data Analysis: Compare the mean traversal time and the mean number of foot slips between the treatment and vehicle groups.
Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and to help differentiate motor impairment from sedation.
Apparatus: A square or circular arena (e.g., 42 x 42 cm for mice) with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 60 minutes. The lighting in the room should be consistent.
-
Testing:
-
Administer the mGluR1 antagonist or vehicle.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use automated video tracking software to analyze the following parameters:
-
Total distance traveled: A primary measure of locomotor activity. A significant decrease can indicate sedation or motor impairment.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Observe gait and posture: Manually observe the video for signs of ataxia, such as a wide-based gait, stumbling, or inability to walk in a straight line, to help interpret any decrease in total distance traveled.
-
V. Mandatory Visualizations
mGluR1 Signaling Pathway in a Purkinje Cell
Caption: Simplified mGluR1 signaling cascade in a cerebellar Purkinje cell.
Experimental Workflow for In Vivo Testing
Caption: General experimental workflow for assessing mGluR1 antagonists in vivo.
References
- 1. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotarod-Test for Mice [protocols.io]
- 4. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 5. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing Desmethyl-YM-298198 dosage for cognitive studies
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Desmethyl-YM-298198 in cognitive studies. Our goal is to equip scientists with the necessary information to design rigorous and scientifically sound experiments.
Critical Précis: Understanding this compound's Mechanism of Action
This compound is a derivative of YM-298198 and functions as a high-affinity, selective, and non-competitive antagonist for the metabotropic glutamate receptor 1 (mGluR1).[1][2][3][4] It is crucial for researchers to understand that as an mGluR1 antagonist, this compound is expected to inhibit or block the signaling of the mGluR1 pathway. In the context of cognition, published literature indicates that the antagonism of Group I mGlu receptors, including mGluR1, is generally associated with the impairment of cognitive functions such as learning and memory.[5][6] Therefore, this compound should be viewed as a tool to investigate the role of mGluR1 in cognitive processes or to induce a cognitive deficit model, rather than as a cognitive enhancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-competitive antagonist of the mGluR1 receptor.[4] This means it binds to a site on the receptor different from the glutamate binding site and prevents the receptor from being activated. Its parent compound, YM-298198, also acts as a high-affinity mGluR1 antagonist.[7]
Q2: Can this compound be used as a cognitive enhancer?
A2: Based on its mechanism as an mGluR1 antagonist, it is scientifically unlikely that this compound would act as a cognitive enhancer. The available body of research suggests that blocking mGluR1 function impairs cognitive performance in preclinical models.[5][6] Experiments should be designed to test hypotheses related to the consequences of mGluR1 blockade on cognitive tasks.
Q3: What is a recommended starting dosage for in vivo cognitive studies?
A3: Currently, there are no published in vivo studies that have established a dosage for this compound for any biological effect, including cognition. However, its parent compound, YM-298198, has been shown to produce an analgesic effect in mice at a dose of 30 mg/kg when administered orally (p.o.).[7] This may serve as a preliminary, cross-compound reference point for dose-range finding studies. A comprehensive dose-response study is essential to determine the optimal dose for achieving target engagement without producing confounding motor or sedative side effects.
Q4: How should I prepare this compound for administration?
A4: this compound is soluble in DMSO up to 50 mM.[2][3] For in vivo administration, a common practice is to dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle, such as saline or a cyclodextrin-based solution, to minimize potential toxicity associated with the solvent. It is imperative to establish the maximum tolerated concentration of DMSO in the chosen animal model.
Q5: What are the necessary control groups for a study using this compound?
A5: To ensure the rigor of your findings, several control groups are necessary:
-
Vehicle Control: Animals administered the same vehicle solution (e.g., DMSO/saline mixture) without the compound. This controls for any effects of the solvent or the administration procedure itself.
-
Behavioral Control: A group of animals that does not undergo the cognitive task to establish baseline performance.
-
Positive Control (Optional but Recommended): If you are modeling a cognitive deficit, a known cognitive impairing agent (e.g., scopolamine) can be used to validate the sensitivity of the behavioral assay.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No discernible effect on cognitive performance. | Insufficient Dosage: The administered dose may be too low to achieve adequate receptor occupancy in the brain. | Conduct a dose-response study, systematically increasing the dosage. Consider evaluating target engagement through ex vivo receptor binding assays or other relevant molecular techniques if feasible. |
| Poor Bioavailability/Brain Penetration: The compound may not be reaching the central nervous system in sufficient concentrations. | Investigate alternative routes of administration (e.g., intraperitoneal vs. oral). Review any available pharmacokinetic data for the parent compound, YM-298198, for insights. | |
| Animals exhibit sedation, ataxia, or other motor impairments. | Excessive Dosage: The dose may be too high, leading to off-target effects or excessive disruption of normal motor function, which can confound cognitive assessments. | Reduce the dosage. It is critical to separate the dose required for a specific cognitive effect from one that causes general motor disruption. Perform open-field or rotarod tests to assess motor coordination at various doses. |
| Inconsistent or highly variable results between subjects. | Compound Precipitation: The compound may not be fully solubilized or may be precipitating out of the vehicle solution. | Ensure the compound is fully dissolved. Prepare fresh solutions for each experiment. Consider sonication or gentle warming if appropriate for the vehicle. |
| Biological Variability: Inherent differences in animal metabolism and physiology can lead to varied responses. | Increase the number of subjects per group to enhance statistical power. Ensure consistent handling and experimental conditions for all animals. |
Data and Protocols
Compound Properties
| Property | Value | Source |
| Molecular Weight | 364.9 Da | [3] |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [3] |
| Purity | >98-99% | [2][3] |
| Solubility | Soluble in DMSO to 50 mM | [2][3] |
Experimental Protocols
Protocol 1: Vehicle Preparation for In Vivo Studies
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Dissolve the compound in 100% DMSO to create a stock solution (e.g., at 50 mM).
-
For the final injection volume, dilute the stock solution in a suitable vehicle. A common final concentration of DMSO in in vivo experiments is kept below 5-10% to avoid solvent toxicity. For example, to achieve a 5% DMSO solution, 1 part of the DMSO stock can be mixed with 19 parts of saline or another aqueous vehicle.
-
Ensure the final solution is clear and homogenous. If necessary, vortex gently.
-
Prepare the vehicle control by mixing the same final concentration of DMSO with the aqueous vehicle, without the compound.
Protocol 2: Dose-Response and Behavioral Assessment Workflow
This protocol outlines a general approach. Specific cognitive assays (e.g., Morris water maze, novel object recognition) should be adapted based on the research question.
-
Habituation: Acclimate the animals to the testing environment and handling for several days prior to the experiment.
-
Dose-Response Study:
-
Divide animals into multiple groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg of this compound). The dose range should be selected based on available data for similar compounds.[7]
-
Administer the compound or vehicle at a consistent time before behavioral testing.
-
Perform an open-field test to assess locomotor activity and a rotarod test for motor coordination to identify doses that do not cause confounding motor deficits.
-
-
Cognitive Testing:
-
Select a dose that does not significantly impact motor function.
-
Administer the selected dose of this compound or vehicle.
-
Conduct the chosen cognitive assay (e.g., training and testing phases of a memory task).
-
Record and analyze the relevant cognitive parameters (e.g., latency to find a platform, discrimination index).
-
Visualizations
Caption: Antagonism of the mGluR1 signaling cascade by this compound.
Caption: A logical workflow for in vivo studies with this compound.
Caption: A decision tree for troubleshooting common experimental outcomes.
References
- 1. Desmethyl-YM 298198 | CAS 1177767-57-5 | Desmethyl-YM298198 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cognitive effects of Group I metabotropic glutamate receptor ligands in the context of drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Slow Onset and Washout of Desmethyl-YM-298198 Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter slow onset and washout of effects when working with Desmethyl-YM-298198, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1).
Disclaimer: this compound is a derivative of the well-characterized mGluR1 antagonist YM-298198. While specific kinetic data for this compound is limited in publicly available literature, its parent compound, YM-298198, is known to exhibit a slow onset of action and a prolonged washout period. Due to their structural similarity, it is plausible that this compound shares these kinetic properties. The following guidance is based on the known characteristics of YM-298198 and general principles of allosteric modulator pharmacology.
Frequently Asked Questions (FAQs)
Q1: We are observing a very slow onset of inhibition with this compound in our functional assays. Is this expected?
A1: Yes, a slow onset of action is likely an inherent characteristic of this class of compounds. The parent compound, YM-298198, has been documented to take approximately 10 minutes to reach equilibrium and inhibit the metabotropic glutamate excitatory postsynaptic potential (mGlu-EPSP), which is significantly longer than rapidly acting antagonists. This is thought to be due to its lipophilic nature and its allosteric binding mechanism, which may involve conformational changes in the receptor that occur over a slower timescale.
Q2: The inhibitory effects of this compound persist even after prolonged washout periods in our experiments. Why is this happening?
A2: The slow washout, or poor reversibility, is also a known feature of the parent compound, YM-298198. In some experimental systems, the effects of YM-298198 were only partially reversed even after 75 minutes of washout. This prolonged effect is likely due to a slow dissociation rate (k_off) from the allosteric binding site on the mGluR1. A slow k_off results in a long drug-target residence time, meaning the compound remains bound to and modulates the receptor for an extended period even after it has been removed from the extracellular medium.
Q3: How can the slow kinetics of this compound affect the interpretation of our experimental data?
A3: The slow kinetics can significantly impact the determination of potency (e.g., IC50) and the interpretation of antagonist activity. If incubation times are too short, the full inhibitory effect of the compound may not be observed, leading to an underestimation of its potency. Conversely, the slow washout can lead to carry-over effects in sequential experiments. It is crucial to ensure that equilibrium has been reached before taking measurements and to incorporate adequate washout steps between treatments.
Q4: What is the proposed mechanism for the slow onset and washout of this class of compounds?
A4: The slow kinetics are likely a combination of factors related to its properties as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site. The binding process can be complex, potentially involving an initial binding event followed by a conformational change in the receptor to an inhibited state. This two-step process can contribute to a slower onset. The slow washout is attributed to a low dissociation rate constant, which may be due to strong binding interactions within the allosteric pocket and the lipophilic nature of the compound, causing it to partition into the cell membrane.
Quantitative Data Summary
| Compound | Target | Assay Type | Parameter | Value |
| YM-298198 | mGluR1 | Inhibition of mGlu-EPSP | IC50 | 24 nM |
| YM-298198 | mGluR1 | Inhibition of DHPG-induced current | - | 1 µM abolished response |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Underestimated Potency (High IC50) | Insufficient incubation time for the compound to reach binding equilibrium. | Increase the pre-incubation time with this compound before adding the agonist. A time-course experiment is recommended to determine the optimal incubation time to reach maximal inhibition. |
| Incomplete Washout / Carry-over Effects | Slow dissociation of the compound from the mGluR1 allosteric site. | Increase the duration and number of washout steps between compound applications. For critical experiments, using fresh, untreated cells or tissue for each condition may be necessary. |
| High Variability in Results | Inconsistent incubation or washout times between experiments. | Standardize all incubation and washout times across all experiments. Ensure precise timing of compound addition and removal. |
| Unexpected Agonist or Antagonist Behavior | Complex allosteric interactions or functional selectivity (biased signaling). | Test the compound's effect on multiple downstream signaling pathways (e.g., calcium mobilization, IP1 accumulation, β-arrestin recruitment) to fully characterize its pharmacological profile. |
Experimental Protocols
Protocol 1: Determining the On-Rate (k_on) and Off-Rate (k_off) using a Radioligand Binding Assay
This protocol describes a competition kinetic binding assay to determine the association and dissociation rates of an unlabeled ligand (this compound) by monitoring its effect on the binding of a radiolabeled ligand.
Materials:
-
Cell membranes expressing mGluR1
-
Radiolabeled antagonist for mGluR1 (e.g., [³H]-R214127)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl₂)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
Association Rate (k_on):
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, the radiolabeled antagonist (at a concentration near its Kd), and assay buffer.
-
Initiate the binding reaction by adding different concentrations of this compound to the wells at various time points (e.g., from 0 to 120 minutes) before incubation termination.
-
Incubate the plate at a controlled temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of the radioligand as a function of time for each concentration of this compound.
-
Analyze the data using kinetic binding models (e.g., the Motulsky and Mahan model) to determine the k_on.
Dissociation Rate (k_off):
-
Incubate the cell membranes with this compound to allow for binding to reach equilibrium.
-
Initiate the dissociation by adding a high concentration of a competing unlabeled ligand (or by dilution) at time zero.
-
At various time points after initiating dissociation, add the radiolabeled antagonist and incubate for a short, fixed period to allow for binding to the receptors that have become unoccupied.
-
Terminate the reaction and measure radioactivity as described above.
-
Plot the specific binding of the radioligand as a function of the dissociation time.
-
Fit the data to a one-phase exponential decay model to determine the k_off.
Protocol 2: Functional Assessment of Slow Onset using a Calcium Mobilization Assay
This protocol measures the time-dependent inhibition of agonist-induced calcium mobilization.
Materials:
-
Cells expressing mGluR1 and a calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR1 agonist (e.g., Glutamate or DHPG)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add this compound to the wells and incubate for varying periods (e.g., 1, 5, 10, 20, 30 minutes) before agonist addition.
-
After the designated pre-incubation time, inject the mGluR1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) and continue to record the fluorescence signal.
-
Measure the peak fluorescence response for each pre-incubation time.
-
Plot the percentage inhibition of the agonist response as a function of the pre-incubation time with this compound to visualize the onset of action.
Visualizations
Caption: mGluR1 signaling pathway and the inhibitory point of this compound.
Caption: Workflow for a competition kinetic radioligand binding assay.
Technical Support Center: Addressing Poor Oral Bioavailability of Desmethyl-YM-298198
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with Desmethyl-YM-298198 or similar compounds. The following information is based on established strategies for improving the oral absorption of poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the potential reasons for this poor bioavailability?
A1: Poor oral bioavailability is a common challenge in drug development and can be attributed to several factors. For a compound like this compound, the primary reasons could be:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] Many new chemical entities exhibit poor water solubility, limiting their oral bioavailability.[3]
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[3]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the GI lumen.
-
Instability in GI Fluids: The compound could be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine.
Q2: What initial steps can we take to investigate the cause of the poor oral bioavailability of our compound?
A2: A systematic approach is crucial. We recommend the following initial investigations:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract. Also, assess its lipophilicity (LogP).
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of the compound and identify if it is a substrate for efflux transporters.[4]
-
Metabolic Stability Assays: Evaluate the stability of the compound in liver microsomes and simulated gastric and intestinal fluids.
-
Formulation Screening: Start with simple formulation strategies to assess their impact on solubility and dissolution.
Below is a diagram illustrating a typical workflow for investigating poor oral bioavailability.
Caption: Workflow for Investigating Poor Oral Bioavailability.
Troubleshooting Guides
Issue: Low Compound Solubility
If your investigations indicate that poor aqueous solubility is the primary hurdle for this compound, consider the following formulation strategies.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate.[1][5] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[5][6] | Significant solubility enhancement; can be formulated into various solid dosage forms.[7] | Potential for recrystallization during storage, leading to decreased solubility. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a micro- or nano-emulsion upon contact with GI fluids.[2][7] | Can significantly improve the bioavailability of lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake.[6] | Potential for drug precipitation upon dilution in the GI tract; requires careful selection of excipients. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble inclusion complex.[1][3] | Enhances solubility and can protect the drug from degradation. | Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity; can be costly. |
Issue: Low Intestinal Permeability
If in vitro assays suggest low membrane permeability, the following approaches can be explored.
| Strategy | Principle | Advantages | Disadvantages |
| Prodrug Approach | The chemical structure of the drug is modified to create a more permeable derivative (prodrug) that is converted back to the active drug in the body.[2] | Can overcome both low permeability and high first-pass metabolism. | Requires careful design to ensure efficient conversion to the active drug; may introduce new metabolic pathways. |
| Permeation Enhancers | Excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells to allow for paracellular drug transport. | Can be effective for a wide range of molecules. | Potential for local irritation and toxicity; non-specific mechanism can allow other unwanted substances to be absorbed. |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal epithelium through various endocytic pathways. | Can protect the drug from degradation and offer targeted delivery. | Manufacturing processes can be complex and costly; potential for immunogenicity. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Preparation:
-
Dissolve the drug and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Perform in vitro dissolution testing of the ASD powder in simulated GI fluids and compare it to the crystalline drug.
-
Below is a diagram illustrating the experimental workflow for preparing and testing an amorphous solid dispersion.
Caption: Amorphous Solid Dispersion Preparation and Testing Workflow.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Select a suitable rodent model, such as Sprague-Dawley rats.[8][9] Ensure compliance with all ethical guidelines for animal research.
-
Formulation Administration:
-
Prepare the selected formulation of this compound (e.g., aqueous suspension, solution with cyclodextrin, or a lipid-based formulation).
-
Administer the formulation orally to a group of fasted rats at a predetermined dose.
-
Include a control group receiving the drug as a simple suspension.
-
For absolute bioavailability determination, include a group receiving an intravenous administration of the drug.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare the AUC from the oral administration of the formulated drug to that of the control suspension to determine the relative improvement in bioavailability.
-
Calculate the absolute bioavailability by comparing the oral AUC to the intravenous AUC.
-
The following diagram illustrates the key decision points in selecting a formulation strategy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Desmethyl-YM-298198 & Locomotor Activity Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling for the effects of Desmethyl-YM-298198 on locomotor activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its primary mechanism of action is to block the signaling pathway activated by mGluR1.
Q2: Does this compound affect locomotor activity?
Q3: What are potential off-target effects of this compound that could influence locomotor activity?
While this compound is described as a selective mGluR1 antagonist, the potential for off-target effects should always be considered, as with any pharmacological agent. The parent compound, YM-298198, and another mGluR1 antagonist, JNJ16259685, are noted for their high potency, which generally reduces the likelihood of off-target effects at therapeutic concentrations.[2] However, a comprehensive off-target binding profile for this compound is not publicly available. Off-target effects could theoretically influence various neurotransmitter systems that modulate motor activity.
Q4: How can I control for potential confounding effects of this compound on locomotor activity in my experiments?
Controlling for confounding variables is essential. Key strategies include:
-
Proper Experimental Design: Incorporate appropriate control groups, such as vehicle-treated animals, to establish a baseline.
-
Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose of this compound that achieves the desired pharmacological effect without independently altering locomotor activity.
-
Statistical Analysis: Employ statistical methods like Analysis of Covariance (ANCOVA) to adjust for any baseline differences in locomotor activity.
Troubleshooting Guides
Issue 1: Unexplained changes in locomotor activity in the experimental group.
Possible Cause 1: Direct effect of this compound on motor function.
-
Troubleshooting Steps:
-
Conduct a dedicated locomotor activity assessment: Before proceeding with your primary experiment, characterize the locomotor profile of this compound at the intended dose(s) in a separate cohort of animals.
-
Use a range of behavioral tests: Assess not only horizontal and vertical activity in an open field but also motor coordination and balance using tests like the rotarod.
-
Analyze temporal patterns: Examine the time course of any locomotor effects to see if they coincide with the expected peak plasma concentration of the compound.
-
Possible Cause 2: Off-target effects of the compound.
-
Troubleshooting Steps:
-
Review available literature: Search for any published data on the binding profile of this compound or structurally related compounds.
-
Consider a counterscreening experiment: If significant and unexpected locomotor effects are observed, consider testing the compound against a panel of receptors known to modulate motor activity.
-
Use a structurally unrelated mGluR1 antagonist: If available, comparing the effects of this compound with another selective mGluR1 antagonist from a different chemical class can help distinguish on-target from off-target effects.
-
Issue 2: Difficulty in dissociating the intended experimental effect from a potential motor confound.
Possible Cause: The experimental task itself is sensitive to changes in locomotor activity.
-
Troubleshooting Steps:
-
Task selection: Choose behavioral paradigms that are less dependent on spontaneous locomotion. For example, in learning and memory tasks, ensure that the performance metric is not simply a reflection of increased or decreased movement.
-
Data normalization: If locomotor changes are unavoidable, consider normalizing the primary behavioral data to the observed locomotor activity. For instance, in a place preference task, the time spent in a specific chamber can be expressed as a percentage of the total session time.
-
Correlation analysis: Statistically test for a correlation between locomotor activity and the primary behavioral outcome within the experimental group. A strong correlation may suggest a motor confound.
-
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity Assessment
This protocol is designed to assess the spontaneous locomotor activity of rodents following the administration of this compound.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
This compound
-
Vehicle solution (e.g., saline, DMSO solution)
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation to Arena (Optional but Recommended): On the day before testing, allow each animal to explore the open field arena for 5-10 minutes to reduce novelty-induced hyperactivity on the test day.
-
Drug Administration: Administer this compound or vehicle to the animals via the intended route (e.g., intraperitoneal, oral). The timing of administration should be consistent across all animals and based on the pharmacokinetic profile of the compound.
-
Testing: At the desired time point post-administration, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (ambulation)
-
Vertical activity (rearing)
-
Time spent in the center vs. periphery of the arena (as an index of anxiety-like behavior)
-
-
Data Analysis: Compare the locomotor parameters between the this compound-treated group(s) and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance (cm) | Horizontal Activity (counts) | Vertical Activity (counts) | Time in Center (s) |
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
References
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
ensuring reproducibility in experiments with Desmethyl-YM-298198
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in experiments involving Desmethyl-YM-298198, a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This guide is intended for researchers, scientists, and drug development professionals.
Product Information and Quantitative Data
This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. While specific data for this compound is limited, its pharmacological profile is expected to be similar to its parent compound. The following tables summarize the available quantitative data for both compounds to facilitate experimental design and data interpretation.
Table 1: Pharmacological Properties of this compound and YM-298198
| Compound | Target | Assay | Potency (IC₅₀) | Affinity (Kᵢ) | Notes |
| This compound | mGluR1 | Inositol phosphate production | 16 nM[1][2] | Not Reported | High-affinity, selective, and non-competitive antagonist. |
| YM-298198 | mGluR1 | Inositol phosphate production | 16 nM | 19 nM (rat mGluR1) | Orally active and shows analgesic effects in vivo. |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Formula | Solubility | Storage | Purity |
| This compound | 364.89 g/mol [3] | C₁₇H₂₀N₄OS·HCl[3] | Soluble to 50 mM in DMSO[3][4] | Desiccate at room temperature[3] | ≥98%[3] |
| YM-298198 | 378.92 g/mol | C₁₈H₂₂N₄OS·HCl | Soluble in DMSO | Desiccate at room temperature | ≥98% |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action and to aid in experimental design, the following diagrams illustrate the mGluR1 signaling pathway and a general workflow for a cell-based assay.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments with this compound and its parent compound, YM-298198.
Question 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue?
Answer:
Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Solubility: this compound is soluble in DMSO up to 50 mM.[3][4] Ensure that the compound is fully dissolved in your stock solution. When preparing working dilutions in aqueous buffers, be mindful of potential precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
Pre-incubation Time: As a non-competitive antagonist, this compound may require a sufficient pre-incubation period to bind to the mGluR1 receptor and exert its inhibitory effect. Based on studies with the parent compound YM-298198, which exhibits a slow onset of action, a pre-incubation time of at least 10-20 minutes is recommended.
-
Cell Line and Receptor Expression: Confirm that your cell line expresses functional mGluR1 receptors at a sufficient density. Low receptor expression may result in a small signal window, making it difficult to detect antagonist activity.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the mGluR1 agonist (e.g., glutamate or DHPG). An excessively high agonist concentration might overcome the inhibitory effect of the antagonist, especially at lower concentrations of this compound. It is advisable to use an agonist concentration that elicits a submaximal response (e.g., EC₈₀).
Question 2: The inhibitory effect of this compound appears irreversible in my washout experiments. Is this expected?
Answer:
Yes, this is a known characteristic of the parent compound, YM-298198, and is likely to be the case for this compound as well. Studies have shown that the inhibition of mGluR1 by YM-298198 is poorly reversible upon washout. This is an important consideration for experimental design, particularly for studies involving repeated drug applications or washout protocols. The slow dissociation from the receptor may be a feature of its non-competitive binding mode.
Question 3: What is the recommended vehicle for in vivo studies with this compound?
Answer:
Question 4: Are there any known off-target effects of this compound?
Answer:
This compound is described as a selective mGluR1 antagonist. The parent compound, YM-298198, has been shown to have high selectivity for mGluR1 over other mGluR subtypes (mGluR2, 3, 4a, 5, 6, and 7b) at concentrations up to 10 µM. However, a comprehensive off-target screening profile for this compound is not publicly available. As with any pharmacological tool, it is good practice to consider the possibility of off-target effects and, where possible, use structurally distinct antagonists to confirm that the observed effects are indeed mediated by mGluR1.
Experimental Protocols
General Protocol for a Cell-Based Calcium Flux Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on mGluR1-mediated calcium mobilization. Specific parameters should be optimized for the cell line and equipment used.
Materials:
-
HEK293 or CHO cells stably expressing human or rat mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Probenecid (to prevent dye leakage).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
mGluR1 agonist stock solution (e.g., Glutamate or DHPG).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. After the dye loading incubation, wash the cells with assay buffer and then add the this compound dilutions to the appropriate wells.
-
Pre-incubation: Incubate the plate with this compound for at least 10-20 minutes at room temperature or 37°C, protected from light.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a few seconds. Add the mGluR1 agonist at a predetermined EC₈₀ concentration to all wells simultaneously using the instrument's injection system. Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Data Analysis: Determine the maximum fluorescence response for each well. Normalize the data to the response of the vehicle control. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Administration Protocol (Adapted from YM-298198 studies)
The following is a general guideline for the oral administration of a compound with similar characteristics to this compound in mice.
Materials:
-
This compound.
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Sonicator or homogenizer.
-
Oral gavage needles.
Procedure:
-
Formulation Preparation: Weigh the required amount of this compound. Prepare the 0.5% methylcellulose vehicle. Suspend the compound in the vehicle to the desired final concentration. Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh on the day of the experiment.
-
Dosing: Administer the suspension to the mice via oral gavage at the desired volume (e.g., 10 mL/kg). Include a vehicle-only control group in your experimental design. The timing of administration relative to the behavioral or physiological measurements should be determined based on the expected pharmacokinetic profile of the compound. For the parent compound, analgesic effects were observed after oral administration.[4]
References
Validation & Comparative
A Comparative Guide to Desmethyl-YM-298198 and YM-298198: Potency and Selectivity as mGluR1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Desmethyl-YM-298198 and YM-298198, focusing on their potency and selectivity as metabotropic glutamate receptor 1 (mGluR1) antagonists. The information presented is supported by available experimental data to aid in the selection of the appropriate pharmacological tool for research and development.
YM-298198 is a well-characterized, high-affinity, selective, and non-competitive antagonist of the mGluR1.[1][2] this compound is a derivative of YM-298198 and is also recognized as a high-affinity and selective non-competitive mGluR1 antagonist.[2] Both compounds are valuable tools for investigating the physiological and pathological roles of the mGluR1.
Potency Comparison
Both this compound and YM-298198 exhibit potent antagonism at the mGluR1. The available data indicates that their potency is remarkably similar, with both compounds sharing an identical IC50 value.
| Compound | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | 16 | Inhibition of glutamate-induced inositol phosphate production | Not Specified | [2] |
| YM-298198 | 16 | Inhibition of glutamate-induced inositol phosphate production | mGluR1-NIH3T3 cells | [1] |
Table 1: Potency of this compound and YM-298198 as mGluR1 Antagonists. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.
Selectivity Profile
YM-298198 is known for its high selectivity for mGluR1 over other mGluR subtypes. While detailed, direct comparative selectivity data for this compound against a full panel of receptors is not as readily available in the public domain, its characterization as a "selective" mGluR1 antagonist suggests a similar profile to its parent compound.
YM-298198 Selectivity:
-
mGluR Subtypes: YM-298198 shows negligible or no antagonistic activity at mGluR2, mGluR3, mGluR4a, mGluR5, mGluR6, or mGluR7b at concentrations up to 10 μM.[1]
-
Binding Affinity: The binding affinity (Ki) of YM-298198 for rat mGluR1 is 19 nM.[1]
Given that this compound is a close structural analog of YM-298198, it is highly probable that it retains a similar high selectivity for mGluR1. However, researchers should verify its selectivity profile in their specific experimental systems.
Experimental Protocols
The potency and selectivity of these compounds are typically determined using in vitro pharmacological assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Experimental Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR1 receptor (e.g., NIH3T3 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.
-
Incubation: The cell membranes are incubated with a specific radioligand for mGluR1 (e.g., [3H]R214127) and varying concentrations of the unlabeled test compound (this compound or YM-298198).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for determining functional antagonism, IC50)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
mGluR1 Signaling Pathway:
Caption: mGluR1 Gq-coupled signaling pathway.
Methodology:
-
Cell Culture: Cells stably expressing mGluR1 are seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or YM-298198).
-
Agonist Stimulation: The cells are then stimulated with an mGluR1 agonist (e.g., glutamate or quisqualate).
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound and YM-298198 are both highly potent and selective non-competitive antagonists of the mGluR1. The available data suggests that they have comparable potencies, with identical reported IC50 values. YM-298198 has a well-documented high selectivity for mGluR1, and while a comprehensive selectivity panel for this compound is less accessible, its nature as a derivative implies a similar favorable profile. The choice between these two compounds may depend on factors such as commercial availability, cost, or specific experimental requirements. For novel research applications, it is always recommended to independently verify the potency and selectivity of the chosen compound in the intended experimental setup.
References
A Comparative Guide to mGluR1 Antagonists: Desmethyl-YM-298198 and JNJ16259685
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1): Desmethyl-YM-298198 and JNJ16259685. The information presented is curated from preclinical research to assist in the selection of appropriate pharmacological tools for in vitro and in vivo studies targeting mGluR1.
Performance Comparison
Both this compound and JNJ16259685 are highly potent and selective antagonists of mGluR1. JNJ16259685 has been more extensively characterized in the literature and generally exhibits higher potency in various assays. This compound, a derivative of YM-298198, also demonstrates high affinity for the mGluR1 receptor.
In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters for this compound and JNJ16259685.
Table 1: Binding Affinity and Potency
| Parameter | This compound | JNJ16259685 | Reference |
| Binding Affinity (Ki) | Data not available | 0.34 ± 0.20 nM (rat mGluR1a) | |
| IC50 (Ca2+ Mobilization) | 16 nM | 3.24 ± 1.00 nM (rat mGluR1a) 1.21 ± 0.53 nM (human mGluR1a) | |
| IC50 (Inositol Phosphate Prod.) | Data not available | 1.73 ± 0.40 nM (rat primary cerebellar cultures) | |
| IC50 (Synaptic Transmission) | 24 nM (as YM-298198) | 19 nM | [1][2] |
Table 2: Selectivity
| Compound | Selectivity Profile | Reference |
| This compound | Selective for mGluR1. | [2] |
| JNJ16259685 | Highly selective for mGluR1 over mGluR5 (>400-fold). No significant activity at mGluR2, -3, -4, -6, AMPA, or NMDA receptors at concentrations up to 10 µM. |
In Vivo Pharmacology
JNJ16259685 has demonstrated significant in vivo activity and central nervous system penetration. It has shown efficacy in rodent models of movement, coordination, and anxiety.[3] Data on the in vivo efficacy and pharmacokinetics of this compound is less readily available in the public domain.
Table 3: In Vivo Efficacy
| Compound | Animal Model | Endpoint | ED50 | Reference |
| JNJ16259685 | Rat | Receptor Occupancy (Cerebellum) | 0.040 mg/kg (s.c.) | |
| JNJ16259685 | Rat | Receptor Occupancy (Thalamus) | 0.014 mg/kg (s.c.) | |
| JNJ16259685 | Rat | Conditioned Place Preference (Cocaine-induced) | Intra-VTA infusion blocked CPP | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR1 signaling cascade and a typical experimental workflow for characterizing mGluR1 antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for the mGluR1 receptor.
1. Materials:
-
HEK293 cells stably expressing human or rat mGluR1.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Radioligand: [³H]-R214127 (a high-affinity mGluR1 antagonist).
-
Non-specific binding control: 10 µM JNJ16259685.
-
Test compounds (this compound or JNJ16259685).
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
2. Membrane Preparation:
-
Culture HEK293-mGluR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
3. Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.
-
Add 50 µL of [³H]-R214127 to all wells at a final concentration close to its Kd.
-
Add 100 µL of the membrane preparation to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release.
1. Materials:
-
HEK293 cells stably expressing human or rat mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
mGluR1 agonist (e.g., L-Glutamate or DHPG).
-
Test compounds (this compound or JNJ16259685).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
2. Cell Preparation:
-
Seed HEK293-mGluR1 cells into microplates and allow them to attach overnight.
-
Prepare a dye-loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
3. Assay Procedure:
-
Place the cell plate in the fluorescence plate reader.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 15-30 minutes).
-
Add the mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity before and after agonist addition.
4. Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
Electrophysiological Recording in Cerebellar Slices
This protocol assesses the effect of antagonists on mGluR1-mediated synaptic transmission in a native brain circuit.[1][2]
1. Materials:
-
Sprague-Dawley rats (P18-25).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Slicing solution (ice-cold, high sucrose or NMDG-based).
-
Vibratome.
-
Patch-clamp recording setup with an upright microscope.
-
Glass micropipettes for whole-cell recording.
-
Internal solution for patch pipette (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.3).
-
Test compounds (this compound or JNJ16259685).
2. Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold slicing solution.
-
Cut sagittal cerebellar slices (250-300 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 32-34°C.
-
Perform whole-cell patch-clamp recordings from Purkinje neurons.
-
Isolate mGluR1-mediated excitatory postsynaptic currents (EPSCs) by stimulating parallel fibers in the presence of antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) and GABA-A receptors (e.g., picrotoxin).
-
Record baseline mGluR1-EPSCs.
-
Bath-apply the test compound at various concentrations and record the inhibition of the mGluR1-EPSC.
4. Data Analysis:
-
Measure the amplitude or area of the mGluR1-EPSC before and after drug application.
-
Calculate the percentage of inhibition at each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
Conclusion
Both this compound and JNJ16259685 are valuable tools for investigating the role of mGluR1 in health and disease. JNJ16259685 is a well-characterized antagonist with demonstrated high potency and in vivo efficacy, making it a suitable choice for a wide range of preclinical studies. While less data is publicly available for this compound, its high affinity suggests it is also a potent and selective mGluR1 antagonist. The choice between these compounds will depend on the specific requirements of the experimental paradigm, including the desired potency, pharmacokinetic properties, and the need for a well-established pharmacological profile. The provided protocols offer a foundation for the rigorous evaluation of these and other mGluR1 modulators.
References
Validating mGluR1 Antagonism: A Comparative Guide to Desmethyl-YM-298198 and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Desmethyl-YM-298198's antagonist activity at the metabotropic glutamate receptor 1 (mGluR1) with other established antagonists. The following sections detail the pharmacological profiles, experimental validation protocols, and relevant signaling pathways to aid in the selection of appropriate research tools.
This compound is a potent, selective, and non-competitive antagonist of the mGluR1.[1] It is a derivative of YM-298198 and is characterized by its high affinity for the receptor.[2][3] Understanding its performance relative to other mGluR1 antagonists is crucial for designing and interpreting experiments in neuroscience and drug discovery.
Comparative Analysis of mGluR1 Antagonists
The antagonist activity of this compound and other selected mGluR1 antagonists are summarized in the tables below. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency and binding affinity.
Table 1: Potency of mGluR1 Antagonists (IC50 values)
| Compound | IC50 (nM) | Species/Cell Line | Assay Type | Reference |
| This compound | 16 | Not Specified | Not Specified | [1] |
| YM-298198 | 16 | mGluR1-NIH3T3 cells | Inositol Phosphate Production | [4] |
| JNJ16259685 | 1.21 (human), 3.24 (rat) | Recombinant mGlu1a receptors | Calcium Mobilization | [5][6] |
| JNJ16259685 | 19 | Not Specified | Synaptic Activation Inhibition | [5] |
| JNJ16259685 | 0.55 (human) | Recombinant mGlu1 receptor | Calcium Response | [7] |
| LY456236 | 143 | Not Specified | Not Specified | [8] |
| LY456236 | 140 | Not Specified | Not Specified | [9] |
| CPCCOEt | 6,500 | Human mGluR1b | Intracellular Calcium Increase | [10] |
| BAY36-7620 | 160 | HEK 293 cells (mGlu1) | Not Specified | [11][12][13] |
Table 2: Binding Affinity of mGluR1 Antagonists (Ki values)
| Compound | Ki (nM) | Radioligand | Membrane Source | Reference |
| YM-298198 | 19 | Not Specified | Rat mGluR1-NIH membranes | [4] |
| JNJ16259685 | 0.34 | [3H]R214127 | Cells expressing rat mGlu1a | [6][7] |
Experimental Protocols for Antagonist Validation
The validation of mGluR1 antagonist activity typically involves a combination of binding and functional assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for the mGluR1 receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for the mGluR1 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR1.
-
Radioligand (e.g., [3H]R214127).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 2 mM CaCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvesting equipment.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-mGluR1 cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an mGluR1 agonist.
Objective: To determine the potency (IC50) of the test compound in inhibiting mGluR1-mediated signaling.
Materials:
-
HEK293 cells stably expressing human mGluR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR1 agonist (e.g., Glutamate or Quisqualate).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate HEK293-mGluR1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Incubation: Wash the cells and incubate them with varying concentrations of the test compound.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a fixed concentration of the mGluR1 agonist to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Data Analysis: Determine the concentration of the test compound that causes a 50% inhibition of the agonist-induced calcium response (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mGluR1 signaling pathway, the experimental workflow for antagonist validation, and the logical relationship of the validation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Desmethyl-YM 298198 | CAS 1177767-57-5 | Desmethyl-YM298198 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 12. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Desmethyl-YM-298198: A Guide to its Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity profile of Desmethyl-YM-298198, a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). Due to the limited availability of a comprehensive public cross-reactivity screening panel for this compound against a wide range of G-protein coupled receptors (GPCRs), this guide focuses on its selectivity within the metabotropic glutamate receptor family. The profile of its parent compound, YM-298198, and other well-characterized mGluR antagonists, MPEP and CPCCOEt, are included for comparative purposes.
Executive Summary
This compound is a high-affinity, selective, and non-competitive antagonist of mGluR1 with a reported IC50 of 16 nM. Its parent compound, YM-298198, exhibits high affinity for rat mGluR1 (Ki of 19 nM) and demonstrates significant selectivity over other mGluR subtypes, showing no activity at mGluR2, 3, 4a, 6, or 7b at concentrations up to 10 µM. This profile suggests that this compound is a valuable research tool for studying the physiological and pathological roles of mGluR1. In comparison, MPEP is a selective antagonist for mGluR5, while CPCCOEt is another selective antagonist for mGluR1, albeit with a lower potency than this compound.
Data Presentation: Comparative Selectivity Profile
The following table summarizes the available binding affinity and potency data for this compound and its comparators. It is important to note that a comprehensive screening of this compound against a broad panel of unrelated receptors (e.g., adrenergic, dopaminergic, serotonergic) is not publicly available.
| Compound | Primary Target | Ki (nM) | IC50 (nM) | Selectivity Notes |
| This compound | mGluR1 | Not Reported | 16 | Derivative of the selective mGluR1 antagonist YM-298198. |
| YM-298198 | mGluR1 | 19 (rat mGluR1) | 16 | No activity at mGluR2, 3, 4a, 6, or 7b up to 10 µM. |
| MPEP | mGluR5 | Not Reported | 36 | Selective for mGluR5 over other mGluR subtypes. |
| CPCCOEt | mGluR1 | Not Reported | 6500 (6.5 µM) | Selective for mGluR1. |
Experimental Protocols
The determination of binding affinity (Ki) and functional potency (IC50) for compounds like this compound is typically achieved through radioligand binding assays and functional assays, respectively. Below is a detailed, representative protocol for a competitive radioligand binding assay.
Radioligand Competition Binding Assay for mGluR1
This protocol is a representative method for determining the binding affinity of a test compound for the mGluR1 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human mGluR1a are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 2 mM CaCl2).
-
A fixed concentration of a suitable radioligand for mGluR1 (e.g., [3H]L-Quisqualic acid or a radiolabeled mGluR1 antagonist). The concentration is typically chosen to be near its Kd value.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification of Bound Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is then counted using a scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known mGluR1 ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of Group I mGluRs
Caption: Antagonistic action of this compound on the mGluR1 signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand competition assay.
A Comparative Analysis of Desmethyl-YM-298198 and LY456236 in Preclinical Pain Models
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of two selective metabotropic glutamate receptor 1 (mGluR1) antagonists, Desmethyl-YM-298198 and LY456236, focusing on their efficacy in preclinical models of pain. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGluR1 antagonists for analgesia.
Introduction to mGluR1 Antagonists in Pain
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. The mGluR1 subtype, in particular, has been implicated in the pathophysiology of persistent pain states, including neuropathic and inflammatory pain. Antagonism of mGluR1 is a promising strategy for the development of novel analgesic agents. This guide focuses on two such antagonists: this compound and LY456236.
Mechanism of Action and Signaling Pathways
Both this compound and LY456236 exert their effects by selectively antagonizing the mGluR1 receptor. mGluR1 is a Gq-coupled receptor, and its activation by glutamate leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). In the context of pain, this signaling pathway is believed to contribute to the sensitization of nociceptive neurons in the spinal cord and brain.
By blocking the mGluR1 receptor, this compound and LY456236 are thought to inhibit this downstream signaling, thereby reducing neuronal hyperexcitability and attenuating pain perception. Evidence suggests that mGluR1 antagonists can attenuate the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in pain signaling pathways[1][2].
References
A Comparative Guide to the Pharmacokinetic Profiles of mGluR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of various selective metabotropic glutamate receptor 1 (mGluR1) antagonists. Understanding these profiles is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders where mGluR1 signaling is implicated. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes relevant biological pathways and experimental workflows.
mGluR1 Signaling Pathway
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a significant role in modulating excitatory synaptic transmission throughout the central nervous system. Upon activation by glutamate, mGluR1 initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC). This signaling pathway is integral to various neuronal processes, including synaptic plasticity.[1][2][3][4][5]
Figure 1: mGluR1 Signaling Cascade.
Comparison of Pharmacokinetic Profiles
The following table summarizes the available pharmacokinetic data for a selection of selective mGluR1 antagonists from preclinical studies in rodents. It is important to note that direct comparative studies are limited, and data has been compiled from individual studies with varying experimental conditions.
| Compound Name | Species | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (F%) | Brain/Plasma Ratio | Reference |
| JNJ-16259685 | Rat | s.c. | 0.014 - 0.040 | - | - | - | - | High central occupancy | [4][6] |
| A-841720 | Rat | i.p. | 1 - 10 | - | - | - | - | 0.34 | [7] |
| Triazafluorenone 4b | Rat | - | - | - | - | - | - | 2.70 | [7] |
| LY456236 | Mouse, Rat | - | - | - | - | - | - | - | [8] |
| FTIDC | Mouse | - | - | - | - | - | Good correlation with dose and plasma concentration | [9][10] |
Data not available is denoted by "-".
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of in vivo and in vitro experiments. Below are detailed methodologies for key assays.
In Vivo Pharmacokinetic Study in Rodents (Single-Dose)
This protocol outlines a typical single-dose pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, half-life, and bioavailability.[11][12][13][14][15][16]
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before dosing.
2. Drug Administration:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus injection into the tail vein. This route serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension and administered via oral gavage.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular vein or tail vein.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Drug concentrations in plasma samples are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as WinNonlin.
-
Key parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Figure 2: In Vivo Pharmacokinetic Workflow.
Assessment of Brain Penetration
The ability of a drug to cross the blood-brain barrier (BBB) is critical for CNS-targeted therapies. The unbound brain-to-plasma concentration ratio (Kp,uu) is a key parameter for quantifying this.
Methodology for Determining Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): [6][17][18][19][20][21]
1. In Vivo Study:
-
The compound is administered to rodents (e.g., rats, mice).
-
At a specific time point (often at steady-state or a time corresponding to the Tmax), animals are euthanized, and both blood and brain tissue are collected.
2. Sample Processing:
-
Plasma is separated from the blood.
-
The brain is homogenized.
3. Determination of Unbound Fraction:
-
Fraction Unbound in Plasma (fu,p): Determined by equilibrium dialysis of plasma against a buffer.
-
Fraction Unbound in Brain (fu,brain): Determined by equilibrium dialysis of brain homogenate against a buffer.
4. Bioanalysis:
-
Total drug concentrations in plasma (C_plasma) and brain homogenate (C_brain) are measured by LC-MS/MS.
5. Calculation of Kp,uu:
-
The total brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma.
-
The unbound brain-to-plasma concentration ratio (Kp,uu) is then calculated as: Kp,uu = Kp * (fu,p / fu,brain) .
A Kp,uu value close to 1 suggests passive diffusion across the BBB, a value greater than 1 suggests active influx, and a value less than 1 suggests active efflux.
Cassette Dosing for High-Throughput Screening
To increase the efficiency of pharmacokinetic screening in early drug discovery, a cassette dosing approach can be utilized.[22][23][24][25][26]
1. Study Design:
-
A small number of compounds (typically 3-5) with different molecular weights are co-formulated into a single "cassette" dose.
-
The cassette is administered to a single group of animals (e.g., mice).
2. Dosing and Sampling:
-
The administration route can be either IV or PO.
-
Serial blood samples are collected as in a single-dose study.
3. Bioanalysis:
-
A highly sensitive and selective LC-MS/MS method is developed to simultaneously quantify all compounds in the cassette from a single plasma sample.
4. Data Analysis:
-
Pharmacokinetic parameters for each compound are calculated. This approach allows for the rapid comparison of the pharmacokinetic properties of several compounds under identical experimental conditions, significantly reducing animal usage and resources.
This guide serves as a foundational resource for researchers engaged in the development of mGluR1 antagonists. The provided data and protocols offer a framework for comparing candidate molecules and designing further preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 4. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between brain/plasma ratios and efficacy in neuropathic pain models of selective metabotropic glutamate receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of receptor occupancy of metabotropic glutamate receptor subtype 1 (mGluR1) in mouse brain with in vivo activity of allosteric mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation of Receptor Occupancy of Metabotropic Glutamate Receptor Subtype 1 (mGluR1) in Mouse Brain With In Vivo Activity of Allosteric mGluR1 Antagonists [jstage.jst.go.jp]
- 11. 2.6. Pharmacokinetic study in rats [bio-protocol.org]
- 12. Single Dose PK Study | AxisPharm [axispharm.com]
- 13. unmc.edu [unmc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cassette PK (I.V.) | AxisPharm [axispharm.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ijirmps.org [ijirmps.org]
- 26. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
Evaluating the Specificity of Desmethyl-YM-298198 for mGluR1 over mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological specificity of Desmethyl-YM-298198 for the metabotropic glutamate receptor 1 (mGluR1) over metabotropic glutamate receptor 5 (mGluR5). This compound is a derivative of the known mGluR1-selective antagonist, YM-298198. Understanding its selectivity is crucial for its application as a precise pharmacological tool in research and its potential development as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, YM-298198, at mGluR1 and mGluR5. This data is essential for assessing the selectivity of this compound.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | mGluR1 | IC50 | 16 nM | [1] |
| mGluR5 | IC50 / Ki | Data Not Available | ||
| YM-298198 | mGluR1 | IC50 | 24 nM | [1][2][3] |
| mGluR5 | Binding Affinity | >100-fold lower than mGluR1 | [1] |
Note: While a specific IC50 or Ki value for this compound at mGluR5 is not currently available in the public domain, the data for its parent compound, YM-298198, strongly suggests a high degree of selectivity for mGluR1. The structural similarity between the two compounds makes it highly probable that this compound also exhibits a significantly lower affinity for mGluR5.
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like this compound typically involves two key experimental assays: Radioligand Binding Assays and Functional Assays (e.g., Calcium Flux Assay).
Radioligand Binding Assay (General Protocol)
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for mGluR1 and mGluR5.
Methodology:
-
Membrane Preparation: Cell membranes expressing either recombinant human mGluR1 or mGluR5 are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]R214127 for mGluR1) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay (General Protocol)
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization that occurs upon agonist activation of Gq-coupled receptors like mGluR1 and mGluR5.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a functional setting.
Methodology:
-
Cell Culture: Cells stably expressing either mGluR1 or mGluR5 are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An agonist (e.g., glutamate or quisqualate) is added to stimulate the receptors and induce an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of mGluR1 and mGluR5 and a typical experimental workflow for evaluating the specificity of a compound like this compound.
Caption: Canonical Gq-coupled signaling pathway for mGluR1 and mGluR5.
References
- 1. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of Desmethyl-YM-298198's Binding to mGluR1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding characteristics of Desmethyl-YM-298198 to the metabotropic glutamate receptor 1 (mGluR1), with a focus on the reversibility of this interaction. This document compiles available experimental data for this compound and related mGluR1 negative allosteric modulators (NAMs), details relevant experimental protocols, and presents visual diagrams of key pathways and workflows.
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. This compound is a derivative of YM-298198, a known non-competitive antagonist of mGluR1. The reversibility of a ligand's binding to its receptor is a critical parameter in drug development, influencing its duration of action, potential for off-target effects, and overall safety profile. This guide aims to provide a comprehensive assessment of the current understanding of this compound's binding reversibility by comparing it with other well-characterized mGluR1 NAMs.
Comparative Analysis of mGluR1 Negative Allosteric Modulators
Table 1: Binding Affinity of mGluR1 Negative Allosteric Modulators
| Compound | Type | Kᵢ (nM) | IC₅₀ (nM) | Species |
| This compound | Non-competitive Antagonist (presumed) | Data not available | Data not available | |
| YM-298198 | Non-competitive Antagonist | 19 | 16 | Rat |
| JNJ16259685 | Non-competitive Antagonist | 1.2 - 3.2 | 1.2 - 3.2 | Human, Rat |
| A-841720 | Non-competitive Antagonist | Data not available | 1.0 - 10.7 | Rat, Human |
| MTEP | Non-competitive Antagonist | 16 | 5 | Human |
| CPCCOEt | Non-competitive Antagonist | Data not available | 6,500 | Rat |
Table 2: Binding Kinetics of mGluR1 Negative Allosteric Modulators
| Compound | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Residence Time (min) |
| This compound | Data not available | Data not available | Data not available |
| YM-298198 | Data not available | Data not available | Data not available |
| JNJ16259685 | Data not available | Data not available | Data not available |
| A-841720 | Data not available | Data not available | Data not available |
| MTEP | Data not available | Data not available | Data not available |
| CPCCOEt | Data not available | Data not available | Data not available |
Note: The lack of available kinetic data for these specific mGluR1 NAMs highlights a significant gap in the literature. The non-competitive nature of these compounds suggests that their dissociation from the receptor may be slow, leading to a longer residence time. However, without direct experimental evidence, this remains speculative.
Experimental Protocols
To experimentally determine the reversibility of a ligand's binding, a "washout" experiment is a standard and effective method. This can be performed in conjunction with either a radioligand binding assay or a functional assay.
Protocol 1: Washout Experiment via Radioligand Binding Assay
This protocol is designed to assess the dissociation rate of an unlabeled antagonist (e.g., this compound) from the mGluR1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human or rat mGluR1.
-
A suitable radioligand for mGluR1 (e.g., [³H]-R214127).
-
Unlabeled antagonist (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 2 mM CaCl₂).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the mGluR1-expressing cell membranes with a saturating concentration of the unlabeled antagonist (this compound) for a predetermined time to allow for binding equilibrium to be reached.
-
Washout: Centrifuge the membrane suspension to pellet the membranes. Discard the supernatant containing the unbound antagonist. Resuspend the pellet in a large volume of fresh, ice-cold assay buffer. This constitutes the first wash. Repeat this wash step multiple times (e.g., 3-5 times) to effectively remove the unbound and rapidly dissociating antagonist.
-
Radioligand Binding: Following the final wash, resuspend the membrane pellet in the assay buffer. Add a concentration of the radioligand close to its Kₑ value.
-
Incubation with Radioligand: Incubate the mixture for a time sufficient to reach binding equilibrium for the radioligand.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the specific binding of the radioligand in the washed membranes to control membranes that were not pre-incubated with the antagonist. A significant recovery of radioligand binding in the washed membranes indicates that the antagonist has dissociated and its binding is reversible. The rate of recovery can be measured by varying the duration of the washout period.
Protocol 2: Functional Assay for Assessing Reversibility (Calcium Mobilization)
This protocol assesses the functional reversibility of an antagonist's effect on mGluR1 activation.
Materials:
-
A cell line stably co-expressing mGluR1 and a calcium indicator (e.g., Fluo-4).
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR1 agonist (e.g., Glutamate or Quisqualate).
-
Antagonist (this compound).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Antagonist Pre-incubation: Pre-incubate the cells with the antagonist (this compound) at a concentration that produces a significant inhibition of the agonist response.
-
Washout: Gently aspirate the antagonist-containing medium and wash the cells multiple times with fresh, warm assay buffer over a defined period.
-
Agonist Stimulation: After the washout period, add the mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Fluorescence Measurement: Immediately measure the intracellular calcium mobilization as a change in fluorescence using a plate reader.
-
Data Analysis: Compare the agonist-induced calcium response in the washed cells to control cells that were not exposed to the antagonist and to cells that were pre-incubated with the antagonist but not washed. A recovery of the agonist response in the washed cells indicates that the antagonist's inhibitory effect is reversible.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the mGluR1 signaling pathway and the workflow of a washout experiment.
Caption: mGluR1 signaling pathway and the site of action of NAMs.
Caption: Logical workflow of a washout experiment for assessing reversibility.
Conclusion
The assessment of this compound's binding reversibility to mGluR1 is currently hampered by a lack of direct experimental data. However, based on the non-competitive antagonist nature of its parent compound, YM-298198, it is plausible that this compound also exhibits slow dissociation kinetics and is not readily reversible. Non-competitive antagonists bind to an allosteric site on the receptor, which can induce a conformational change that is not easily reversed by washing or by competition with the endogenous ligand.
To definitively determine the reversibility of this compound's binding, further experimental investigation is required. The washout protocols detailed in this guide provide a robust framework for such studies. A thorough characterization of its binding kinetics, including the determination of its association and dissociation rate constants, would provide invaluable information for its potential as a therapeutic agent. Researchers are encouraged to perform these experiments to fill the current data gap and to enable a more complete understanding of the pharmacological profile of this mGluR1 negative allosteric modulator.
A Comparative Review of mGluR1 Antagonists: Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent metabotropic glutamate receptor 1 (mGluR1) antagonists: JNJ-16259685, A-841720, and LY456236. The objective is to offer a clear overview of their performance in preclinical studies, supported by experimental data, to aid in the selection and development of mGluR1-targeted therapeutics.
Introduction to mGluR1 Antagonism
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various physiological and pathological processes, including pain, anxiety, and neurodegenerative diseases, has made it a significant target for drug discovery.[1] Antagonists of mGluR1 have shown considerable promise in preclinical models, suggesting their potential as novel therapeutic agents. This guide focuses on a comparative analysis of the in vitro and in vivo efficacy of JNJ-16259685, A-841720, and LY456236.
In Vitro Efficacy and Selectivity
The in vitro potency and selectivity of an antagonist are critical determinants of its potential for therapeutic success and its off-target side-effect profile. The following table summarizes the available data for the three mGluR1 antagonists.
| Antagonist | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| JNJ-16259685 | mGluR1a | Ca2+ mobilization | Rat | 3.24 ± 1.00 | - | >400-fold vs mGluR5 | [2] |
| mGluR1a | Ca2+ mobilization | Human | 1.21 ± 0.53 | - | >400-fold vs mGluR5 | [2] | |
| mGluR1a | [3H]R214127 binding | Rat | - | 0.34 ± 0.20 | No activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors up to 10 µM | [2] | |
| mGluR1 | Inositol phosphate production | Rat | 1.73 ± 0.40 | - | - | [2] | |
| A-841720 | mGluR1 | Ca2+ mobilization | Rat (native) | 1.0 ± 0.2 | - | Selective over other mGluRs | [3] |
| mGluR1 | Ca2+ mobilization | Human (recombinant) | 10.7 ± 3.9 | - | Selective over other mGluRs | [3] | |
| LY456236 | mGluR1 | - | - | - | - | Selective mGluR1 antagonist | [4] |
In Vivo Efficacy Comparison
The therapeutic potential of mGluR1 antagonists is further evaluated in preclinical models of disease. This section compares the in vivo efficacy of the selected antagonists in models of pain and anxiety.
Efficacy in Pain Models
| Antagonist | Pain Model | Species | Route of Administration | Efficacious Dose / ED50 | Outcome | Reference |
| JNJ-16259685 | Hotplate Test | Mouse | i.p. | 1.0 - 5.6 mg/kg | Potentiated morphine antinociception | [5] |
| A-841720 | Formalin-induced behaviors | Rat | i.p. | Starting at 1 mg/kg | Reduced nociceptive behaviors | [6] |
| CFA-induced tactile allodynia | Rat | i.p. | Starting at 10 mg/kg | Reduced allodynia | [6] | |
| LY456236 | Formalin Test | Mouse | i.p. | Not specified | Reduced hyperalgesia | [4] |
| Spinal Nerve Ligation (SNL) | Rat | i.p. | Not specified | Completely reversed allodynia | [4] |
Data Summary: All three antagonists demonstrate efficacy in rodent models of pain. LY456236 was noted to completely reverse mechanical allodynia in the spinal nerve ligation model, suggesting strong potential in neuropathic pain.[4] A-841720 was effective in both inflammatory and formalin-induced pain models.[6] JNJ-16259685 showed a significant potentiation of opioid analgesia, indicating a potential role in combination therapy.[5]
Efficacy in Anxiety Models
| Antagonist | Anxiety Model | Species | Route of Administration | Efficacious Dose | Outcome | Reference |
| JNJ-16259685 | Lick Suppression Test | Rat | i.p. | 2.5 mg/kg | Anxiolytic-like effects | |
| LY456236 | Vogel Conflict Test, Conditioned Lick Suppression | Rat | i.p. | 10 - 30 mg/kg | Anxiolytic-like effects | [4] |
Data Summary: Both JNJ-16259685 and LY456236 exhibit anxiolytic-like properties in rodent models. LY456236 was effective in multiple anxiety paradigms.[4] It is noteworthy that in one study, an mGluR1 antagonist was found to be more efficacious in pain models, while mGluR5 antagonists appeared more efficacious in anxiety models, suggesting subtype-specific roles in these different pathologies.[4]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental context, the following diagrams illustrate the mGluR1 signaling pathway and a typical workflow for in vivo efficacy testing.
Caption: mGluR1 signaling cascade upon glutamate binding.
Caption: Workflow for assessing mGluR1 antagonist efficacy in a pain model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for two of the behavioral assays mentioned in this guide.
Formalin Test for Nociception
Objective: To assess the efficacy of a compound in a model of tonic, inflammatory pain.
Procedure:
-
Habituation: Mice are individually habituated to the observation chambers for at least one hour on the day before the experiment.[7]
-
Drug Administration: The mGluR1 antagonist or vehicle is administered (e.g., intraperitoneally) at a predetermined time before the formalin injection.[7]
-
Formalin Injection: A dilute solution of formalin (typically 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw of the mouse.[7][8]
-
Observation: Immediately after the injection, the animal is returned to the observation chamber. Nocifensive behaviors, such as licking, biting, and flinching of the injected paw, are recorded. The observation period is typically divided into two phases: the early, acute phase (0-5 minutes post-injection) and the late, inflammatory phase (15-30 minutes post-injection).[7][8]
-
Data Analysis: The total time spent exhibiting nocifensive behaviors in each phase is quantified and compared between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Elevated Plus Maze for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of a compound.
Procedure:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.[9]
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.[10]
-
Drug Administration: The mGluR1 antagonist or vehicle is administered at a specific time before placing the animal on the maze.
-
Testing: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period, typically 5 minutes.[9][10]
-
Data Collection: The session is recorded by an overhead video camera. The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[9][10]
-
Data Analysis: The data from the drug-treated and vehicle-treated groups are compared using statistical methods such as t-tests or ANOVA.
Conclusion
The mGluR1 antagonists JNJ-16259685, A-841720, and LY456236 all demonstrate significant efficacy in preclinical models of pain and anxiety, validating mGluR1 as a promising therapeutic target. JNJ-16259685 stands out for its high potency and selectivity. While all three compounds show analgesic properties, the specific pain modality and the potential for combination therapy may vary. Similarly, their anxiolytic-like effects warrant further investigation to delineate the precise role of mGluR1 in anxiety disorders. The choice of a specific antagonist for further development will likely depend on the desired therapeutic indication, the required selectivity profile, and the overall pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to inform these critical decisions in the drug development pipeline.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Safety Operating Guide
Navigating the Safe Disposal of Desmethyl-YM-298198: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Desmethyl-YM-298198, a derivative of the mGlu1 antagonist YM 298198.[1][2] While this document outlines best practices based on available safety data, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance compliant with local, state, and federal regulations.
I. Compound Identification and Hazard Assessment
A thorough understanding of the compound's properties is the first step in safe disposal.
| Identifier | Value |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[2] |
| CAS Number | 1177767-57-5[1][3] |
| Molecular Formula | C17H20N4OS.HCl[1] |
| Molecular Weight | 364.89 g/mol [1] |
| Known Hazards | According to available safety data sheets, specific toxicity data for this compound is largely unavailable.[4] However, it should be handled with care, avoiding dust formation, and contact with skin and eyes.[4] |
II. Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, ensure the appropriate personal protective equipment is worn.
Recommended PPE:
-
Gloves: Chemical-impermeable gloves.[4]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, a respirator may be necessary.[4]
Spill Procedures: In the event of a spill, the primary objectives are to prevent dispersal and exposure.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.[4]
-
Contain: Prevent the powder from becoming airborne. Do not use dry sweeping methods.
-
Absorb: For solutions, use an inert absorbent material.
-
Collect: Carefully collect the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[4]
III. Step-by-Step Disposal Protocol
The disposal of this compound, as with most research chemicals, should follow a structured and cautious approach.
1. Waste Segregation:
-
Solid Waste: Collect unadulterated solid this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste unless explicitly approved by your EHS department.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid waste container.[5][6] Avoid mixing with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous solid waste in a designated container.
2. Containerization and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical, and can be securely sealed.[5][7] The original product container can be used if it is in good condition.[8]
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation. Follow your institution's specific hazardous waste labeling requirements.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this process.
-
Do Not:
-
Dispose of this compound down the drain.[4]
-
Dispose of in regular trash.
-
IV. Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Desmethyl-YM 298198 | CAS 1177767-57-5 | Desmethyl-YM298198 | Tocris Bioscience [tocris.com]
- 3. biocrick.com [biocrick.com]
- 4. targetmol.com [targetmol.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. acewaste.com.au [acewaste.com.au]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Guide for Handling Desmethyl-YM-298198
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desmethyl-YM-298198. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While specific toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous substance.[1] A comprehensive PPE strategy is outlined below.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet ASTM D6978 standards.[2][3] The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change the outer glove every 30 minutes or immediately upon contamination.[2][3] |
| Body Protection | Disposable Gown | A disposable, back-closing gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required.[2][4] Gowns should be changed every 2-3 hours or if compromised.[2] |
| Full Body Coveralls ("Bunny Suit") | For procedures with a high risk of aerosolization or splashing, consider head-to-toe coveralls for complete protection.[5] | |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a full seal around the eyes.[5] In conjunction with goggles, a full-face shield is necessary to protect against splashes.[4][5] Standard safety glasses are not sufficient.[2] |
| Respiratory Protection | N95 Respirator or Higher | For handling the powdered form of the compound, a fit-tested N95 respirator is the minimum requirement to protect against inhalation of airborne particles.[2][5] Surgical masks do not provide adequate respiratory protection.[2][5] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair covers (including beard and mustache covers) and two pairs of shoe covers are mandatory to prevent contamination.[2][4][5] |
Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan should be followed.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to ensure adequate ventilation.[1]
-
Pre-use Checklist: Before starting any work, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Material Preparation: Gather all required equipment and reagents. The solid form of this compound should be handled with care to avoid dust formation.[1]
2. Weighing and Solution Preparation:
-
Weighing: Weigh the solid compound within a containment enclosure (e.g., powder hood) to prevent the dispersion of dust.
-
Solubilization: this compound is soluble in DMSO up to 50 mM.[6] When preparing solutions, add the solvent slowly to the solid to minimize aerosol generation.
3. Experimental Procedures:
-
Handling Solutions: When working with solutions of this compound, always use appropriate chemical-resistant gloves and eye protection.
-
Avoiding Contamination: Use dedicated labware for handling this compound. After use, decontaminate the labware according to the disposal plan.
4. Spill Management:
-
Spill Kit: Maintain a spill kit specifically for chemical spills in the laboratory.
-
Procedure:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials from the spill kit.
-
For small spills, gently cover the spill with an appropriate absorbent material.
-
For larger spills, dike the area to prevent spreading.
-
Collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, gowns, bench paper, and unused compound, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.
2. Decontamination:
-
Work Surfaces: At the end of each procedure and at the end of the day, thoroughly decontaminate all work surfaces with a suitable cleaning agent.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound.
3. Final Disposal:
-
All waste must be disposed of through the institution's hazardous waste management program.[1] Ensure that all containers are properly labeled with the chemical name and hazard information.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the procedural flow, the following diagram illustrates the key steps and decision points in the handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. pppmag.com [pppmag.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. rndsystems.com [rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
